(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHGKXYFSVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543505 | |
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104802-52-0 | |
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral building block of significant interest in the pharmaceutical industry, primarily for the synthesis of complex active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the desired biological activity and efficacy of the final drug product. This technical guide provides a comprehensive overview of a viable and commonly employed synthetic pathway for this molecule. The synthesis commences with the hydrogenation of a readily available aromatic precursor, dimethyl terephthalate, followed by a series of stereoselective reductions and enzymatic resolutions to yield the target compound with high purity and enantioselectivity. This document details the experimental protocols for each key step, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological activity. Chiral molecules, such as this compound, often exhibit significantly different biological effects between their enantiomers. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. This guide focuses on a robust chemoenzymatic approach to synthesize the (1R,4R) isomer of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile intermediate for various therapeutic agents.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step process starting from dimethyl terephthalate. The overall strategy involves:
-
Aromatic Ring Hydrogenation: The aromatic ring of dimethyl terephthalate is first saturated to produce the corresponding cyclohexane derivative.
-
Diastereoselective Reduction: A subsequent reduction step is performed to preferentially form the trans isomer of the dicarboxylate.
-
Selective Ester Reduction: One of the two ester groups is selectively reduced to a hydroxymethyl group.
-
Enzymatic Kinetic Resolution: A lipase-catalyzed resolution is employed to separate the desired (1R,4R)-enantiomer from the racemic mixture.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
Step 1: Hydrogenation of Dimethyl Terephthalate
The initial step involves the catalytic hydrogenation of the aromatic ring of dimethyl terephthalate (DMT) to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This reaction typically produces a mixture of cis and trans isomers.
Experimental Protocol:
A solution of dimethyl terephthalate in a suitable solvent, such as methanol or a mixture with the product DMCD itself, is subjected to hydrogenation in the presence of a catalyst. A common catalyst for this transformation is ruthenium on a carbon support (Ru/C). The reaction is carried out under elevated hydrogen pressure and temperature.
-
Reaction: Dimethyl Terephthalate + 3 H₂ → Dimethyl 1,4-cyclohexanedicarboxylate
-
Catalyst: 5% Ruthenium on Carbon (Ru/C)
-
Solvent: Methanol or Dimethyl 1,4-cyclohexanedicarboxylate
-
Temperature: 100-180 °C[1]
-
Pressure: 20-30 kg/cm ² H₂[1]
-
Reaction Time: 2-8 hours
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Dimethyl Terephthalate | [1] |
| Catalyst | Ruthenium on Alumina (Ru/Al₂O₃) | [1] |
| Pressure | 20-30 kg/cm ² | [1] |
| Temperature | 120-160 °C | [1] |
| Solvent | Methyl Acetate, Ethyl Acetate, etc. | [1] |
| Yield of DMCD | High (details often proprietary) |
Note: The cis/trans ratio of the product can be influenced by the reaction conditions and catalyst choice. The trans isomer is thermodynamically more stable and can often be favored under equilibrium conditions.
Step 2: Isomerization to trans-Dimethyl 1,4-cyclohexanedicarboxylate
If the hydrogenation step yields an unsatisfactory mixture of isomers, an isomerization step can be employed to enrich the desired trans isomer. This is typically achieved by heating the mixture in the presence of a base, such as sodium methoxide.
Step 3: Selective Monoreduction of trans-Dimethyl 1,4-cyclohexanedicarboxylate
A key challenge in this synthesis is the selective reduction of one of the two chemically equivalent ester groups. One approach involves the use of a sterically hindered reducing agent or careful control of stoichiometry. A documented method for a similar transformation involves the use of borane-tetrahydrofuran complex.
Experimental Protocol:
A solution of trans-dimethyl 1,4-cyclohexanedicarboxylate in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -14 °C) under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃-THF) is then added dropwise. The reaction is carefully monitored and quenched upon the desired level of conversion.
-
Reaction: trans-Dimethyl 1,4-cyclohexanedicarboxylate + BH₃-THF → rac-Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate
-
Reagent: 1.0 M Borane-tetrahydrofuran complex in THF
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -14 °C to -10 °C
-
Reaction Time: 1 hour
-
Work-up: Quenching with water and saturated sodium bicarbonate solution, followed by extraction with ethyl acetate.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Monomethyl trans-1,4-cyclohexanedicarboxylate | [2] |
| Reagent | 1.0 M Borane-tetrahydrofuran complex | [2] |
| Solvent | Tetrahydrofuran | [2] |
| Yield | ~100% (for the analogous methyl ester) | [2] |
Step 4: Transesterification to rac-Ethyl trans-4-(hydroxymethyl)cyclohexanecarboxylate
The methyl ester is converted to the corresponding ethyl ester via transesterification. This is a standard acid or base-catalyzed reaction with ethanol.
Experimental Protocol:
rac-Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is dissolved in an excess of ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide) is added, and the mixture is heated to reflux. The reaction is driven to completion by removing the methanol byproduct, for instance, by distillation.
Step 5: Enzymatic Kinetic Resolution
The final and most critical step for obtaining the desired enantiomer is the enzymatic kinetic resolution of the racemic alcohol. Lipases are highly effective for this transformation, selectively acylating one enantiomer and leaving the other unreacted. Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435), is a widely used and highly enantioselective biocatalyst for the resolution of secondary alcohols.
Caption: Workflow for the enzymatic kinetic resolution of the racemic alcohol.
Experimental Protocol:
The racemic ethyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is dissolved in a suitable organic solvent (e.g., diethyl ether or diisopropyl ether). An acyl donor, such as vinyl acetate, and the immobilized lipase (e.g., Novozym 435) are added. The suspension is agitated at a controlled temperature. The reaction progress is monitored by techniques like chiral HPLC until approximately 50% conversion is reached. At this point, the unreacted (1R,4R)-alcohol and the acylated (1S,4S)-ester can be separated by column chromatography.
-
Enzyme: Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase.[3]
-
Acyl Donor: Vinyl acetate.[3]
-
Solvent: Diethyl ether or diisopropyl ether.[3]
-
Temperature: Room temperature to 45 °C.
-
Reaction Time: Varies (monitored for ~50% conversion).
Data Presentation:
| Parameter | Result | Reference |
| Enzyme | Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica B) | [3] |
| Acylating Agent | Vinyl Acetate | [3] |
| Enantioselectivity (E-value) | High (E > 200 often achievable for similar substrates) | [3] |
| Enantiomeric Excess (ee) of unreacted alcohol | >99% | [4] |
| Enantiomeric Excess (ee) of acylated product | >99% | [4] |
| Yield of resolved alcohol | Approaching 50% |
Conclusion
The chemoenzymatic synthesis pathway detailed in this guide presents a reliable and scalable method for the production of enantiomerically pure this compound. The route leverages well-established chemical transformations for the construction of the core cyclohexyl ring and the introduction of the necessary functional groups. The key to achieving the desired stereochemistry lies in the highly selective enzymatic kinetic resolution step, for which lipases have proven to be exceptionally effective. By providing detailed protocols and summarizing key data, this guide aims to be a valuable resource for researchers and professionals engaged in the synthesis of chiral pharmaceutical intermediates. Further optimization of reaction conditions at each step can lead to improved overall yields and process efficiency, making this a commercially attractive synthetic strategy.
References
- 1. US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
CAS Number: 104802-52-0
This technical guide provides a comprehensive overview of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a chiral building block with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a diester derivative of cyclohexane.[1][2] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 104802-52-0 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | Colorless Liquid | [2] |
| Purity | ≥97% | [2] |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
General Experimental Procedure (Hypothetical):
-
To a solution of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid in excess ethanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Data
Detailed spectral data with peak assignments for this specific compound are not widely published. However, based on its structure, the following characteristic peaks can be anticipated:
¹H NMR:
-
Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).
-
Multiplets for the cyclohexane ring protons.
-
A signal for the -CH₂- protons of the hydroxymethyl group.
-
A broad singlet for the hydroxyl proton.
¹³C NMR:
-
A signal for the carbonyl carbon of the ester.
-
Signals for the two carbons of the ethyl group.
-
Signals for the carbons of the cyclohexane ring.
-
A signal for the carbon of the hydroxymethyl group.
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹).
-
A broad absorption band corresponding to the O-H stretching of the hydroxyl group (typically around 3400 cm⁻¹).
-
C-H stretching and bending vibrations for the aliphatic parts of the molecule.
Mass Spectrometry:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of 186.25.
-
Fragmentation patterns characteristic of an ethyl ester and a cyclohexyl alcohol.
Applications in Drug Development
While specific drugs containing the this compound moiety are not prominently documented, cyclohexanecarboxylic acid derivatives are a recognized class of compounds in medicinal chemistry.[3] These scaffolds are utilized in the design of various therapeutic agents due to their conformational properties, which can influence binding to biological targets.
The presence of both an ester and a hydroxyl group in this compound provides two key functional handles for further chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.
The cyclohexane ring itself can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, which is crucial for molecular recognition and binding to protein targets.
Caption: General workflow for utilizing the core scaffold in drug discovery.
Given the lack of specific information on signaling pathways directly modulated by this compound, researchers would typically employ it in the synthesis of a library of derivatives. These derivatives would then be screened against a panel of biological targets (e.g., enzymes, receptors) to identify potential lead compounds for further development. The trans-stereochemistry of the substituents on the cyclohexane ring would play a critical role in determining the biological activity of the resulting molecules.
References
A Technical Guide to (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: Structure, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral molecule with a defined trans-stereochemistry that is gaining attention as a valuable building block in medicinal chemistry. Its rigid cyclohexane core and bifunctional nature, featuring both an ester and a primary alcohol, make it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its structure, stereochemistry, and synthesis, with a particular focus on its potential applications in drug development, notably in the context of inhibiting the Mer tyrosine kinase (MerTK) signaling pathway, which is implicated in various cancers.
Molecular Structure and Stereochemistry
This compound possesses a cyclohexane ring with two substituents at the 1 and 4 positions. The "(1R,4R)" designation in its name explicitly defines the absolute configuration at the two stereocenters, C1 and C4. This configuration results in a trans relationship between the ethyl carboxylate and the hydroxymethyl groups, where they are positioned on opposite sides of the cyclohexane ring. This trans-diaxial or trans-diequatorial arrangement in the chair conformation is a key structural feature influencing its molecular recognition properties.
The molecule has the chemical formula C₁₀H₁₈O₃ and a molecular weight of approximately 186.25 g/mol .[1][2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens) contributes to its physicochemical properties.
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Purity | >97% (typical) | [2] |
| InChI Key | ZVWQHGKXYFSVEU-UHFFFAOYSA-N | [2] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| FTIR | Data not available in the search results. |
| Mass Spec. | Data not available in the search results. |
Synthesis and Experimental Protocols
A modern and sustainable approach to the synthesis of related 1,4-disubstituted cyclohexane derivatives involves the catalytic hydrogenation of terephthalates, which can be sourced from recycled polyethylene terephthalate (PET) plastics. This "upcycling" approach offers a green alternative to traditional synthetic routes.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Stereoselective Hydrogenation: The aromatic ring of diethyl terephthalate is reduced to a cyclohexane ring with the desired (1R,4R) stereochemistry. This is the most challenging step and typically requires a specific chiral catalyst and optimized reaction conditions to achieve high diastereoselectivity and enantioselectivity.
-
Selective Reduction: One of the two ester groups of the resulting (1R,4R)-diethyl 1,4-cyclohexanedicarboxylate is selectively reduced to a primary alcohol.
Caption: Conceptual workflow for the synthesis from PET waste.
Detailed Experimental Protocol: Stereoselective Hydrogenation of Diethyl Terephthalate (Illustrative)
While a specific protocol for the synthesis of the title compound was not found, the following is an illustrative procedure for the hydrogenation of a related substrate, dimethyl terephthalate, which can be adapted.
Objective: To catalytically hydrogenate dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[4][5][6]
Materials:
-
Dimethyl terephthalate (DMT)
-
Ru-Re/AC (Ruthenium-Rhenium on activated carbon) catalyst[5]
-
Ethyl acetate (solvent)[6]
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
The autoclave reactor is charged with dimethyl terephthalate and the Ru-Re/AC catalyst in ethyl acetate. The ratio of substrate to catalyst is typically optimized (e.g., m(DMT):m(Cat.) = 2.5:1).[6]
-
The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 6 MPa).[6]
-
The reaction mixture is heated to the target temperature (e.g., 140°C) with vigorous stirring.[6]
-
The reaction is allowed to proceed for a specified time (e.g., 4 hours), with the progress monitored by techniques such as GC-MS.[6]
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, dimethyl 1,4-cyclohexanedicarboxylate.
-
The crude product is then purified, for example, by vacuum distillation or recrystallization.
Note on Stereoselectivity: Achieving the specific (1R,4R) stereoisomer would necessitate the use of a chiral catalyst or a chiral auxiliary during the hydrogenation process. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.
Applications in Drug Development: Targeting the MerTK Signaling Pathway
The structural features of this compound make it a promising scaffold for the development of small molecule inhibitors targeting kinases involved in cancer progression. One such target is the Mer tyrosine kinase (MerTK).
The Role of MerTK in Cancer
MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[7] In normal physiology, MerTK plays a role in processes like phagocytosis of apoptotic cells and regulation of the innate immune response. However, its aberrant overexpression is observed in a wide range of human cancers, including leukemia, non-small cell lung cancer, and glioblastoma.[8]
Overexpression of MerTK in cancer cells leads to the activation of downstream signaling pathways that promote:
-
Tumor growth and survival: Activation of pathways like PI3K/AKT and MAPK/ERK.[8]
-
Chemoresistance: Increased resistance to apoptosis.[8]
-
Metastasis: Enhanced cell migration and invasion.
Therefore, inhibiting MerTK is a promising therapeutic strategy to combat cancer.
MerTK Signaling Pathway
The binding of a ligand, such as Gas6, to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades.
Caption: Simplified MerTK signaling pathway and its inhibition.
Development of MerTK Inhibitors
Small molecules designed to bind to the ATP-binding pocket of the MerTK kinase domain can effectively block its activity, thereby inhibiting the downstream signaling pathways that promote cancer cell survival and proliferation. The rigid cyclohexane scaffold of this compound can serve as a core element in the design of such inhibitors, with the ester and alcohol functionalities providing points for further chemical modification to optimize binding affinity and pharmacokinetic properties.
Conclusion
This compound is a stereochemically defined building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis from renewable resources like PET waste highlights a growing trend towards sustainable chemical manufacturing. Furthermore, its application as a scaffold for the development of targeted cancer therapies, such as MerTK inhibitors, underscores its importance for researchers and drug development professionals. Further research into the stereoselective synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]
- 3. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 8. rsc.org [rsc.org]
physical and chemical properties of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key bifunctional molecule with applications in organic synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, and predicted spectroscopic data, along with standardized experimental protocols for their determination.
Chemical Identity and Physical Properties
This compound, also known as trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a colorless to light yellow liquid. Its structure features a cyclohexane ring with two substituents in a trans configuration: an ethyl ester group and a hydroxymethyl group. This unique arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 104802-52-0 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 269 °C | |
| Density | 1.039 g/cm³ | |
| Flash Point | 106 °C | |
| Solubility | Soluble in water | [4] |
Synthesis and Chemical Reactivity
A common synthetic route to this compound involves the reduction of diethyl 1,4-cyclohexanedicarboxylate. The trans isomer of the starting diester is typically used to yield the desired trans product.
Logical Workflow for Synthesis
The chemical reactivity of this molecule is dictated by its two primary functional groups: the primary alcohol and the ethyl ester.
-
Alcohol Group: The primary hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted to a better leaving group (e.g., a tosylate) for nucleophilic substitution reactions or participate in ether and ester formation.[5]
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a catalyst, or be reduced to a primary alcohol.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.48 | Doublet (d) | 2H | -CH₂ -OH |
| ~2.25 | Multiplet (m) | 1H | -CH -COOEt |
| ~1.95 | Multiplet (m) | 4H | Cyclohexane -CH₂ - (axial) |
| ~1.45 | Multiplet (m) | 5H | Cyclohexane -CH₂ - (equatorial) & -CH₂-OH |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C =O (Ester) |
| ~68 | -C H₂-OH |
| ~60 | -O-C H₂-CH₃ |
| ~43 | -C H-COOEt |
| ~40 | C H (on cyclohexane bearing the CH₂OH) |
| ~29 | Cyclohexane -C H₂- |
| ~14 | -O-CH₂-C H₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
| 168 | [M - H₂O]⁺ |
| 141 | [M - OCH₂CH₃]⁺ |
| 113 | [M - COOCH₂CH₃]⁺ |
| 81 | [C₆H₉]⁺ |
Experimental Protocols
The following are generalized experimental procedures for the determination of the key physical properties and for obtaining spectroscopic data.
Determination of Physical Properties
Boiling Point Determination (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature is gradually increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination:
-
An empty, dry graduated cylinder is weighed.
-
A known volume of the liquid is added to the graduated cylinder, and the new total mass is recorded.
-
The density is calculated by dividing the mass of the liquid (total mass minus the mass of the empty cylinder) by its volume.[6]
Flash Point Determination (Closed-Cup Method):
-
The liquid sample is placed in a closed-cup apparatus.
-
The sample is heated at a slow, constant rate while being stirred.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite momentarily.[7]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The resulting spectra are processed and analyzed to determine the chemical shifts, multiplicities, and integrations of the signals.
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups are identified.[8][9]
Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum, a plot of ion abundance versus m/z, is recorded and analyzed to determine the molecular weight and fragmentation pattern.[10]
Safety and Handling
This compound is classified as a hazardous substance.[11]
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4][11]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed spectral features.
References
- 1. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. fishersci.com [fishersci.com]
- 8. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Overview
Introduction
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| CAS Number | 104802-52-0 |
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz (typical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.49 | Doublet (d) | 2H | -CH₂ -OH |
| ~2.20 | Triplet of triplets (tt) | 1H | CH -COOEt |
| ~2.00 - 1.85 | Multiplet (m) | 4H | Cyclohexane ring protons (axial) |
| ~1.80 - 1.65 | Multiplet (m) | 1H | CH -CH₂OH |
| ~1.45 | Multiplet (m) | 4H | Cyclohexane ring protons (equatorial) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.60 | Singlet (s, broad) | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz (typical)
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C =O (Ester) |
| ~68 | -C H₂-OH |
| ~60 | -O-C H₂-CH₃ |
| ~43 | C H-COOEt |
| ~40 | C H-CH₂OH |
| ~29 | Cyclohexane ring C H₂ |
| ~25 | Cyclohexane ring C H₂ |
| ~14 | -O-CH₂-C H₃ |
IR (Infrared) Spectroscopy Data
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (alcohol) |
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 186 | Low | [M]⁺ (Molecular ion) |
| 168 | Moderate | [M - H₂O]⁺ |
| 141 | Moderate | [M - OCH₂CH₃]⁺ |
| 113 | High | [M - COOEt]⁺ |
| 81 | High | [C₆H₉]⁺ (Cyclohexenyl fragment) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1][2][3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][3][4]
-
Instrumentation: The "sandwich" of salt plates is mounted in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: An IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.[5][6]
-
Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5][7][8] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. homework.study.com [homework.study.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key chiral building block in the pharmaceutical industry. The following sections detail the most common starting materials, experimental protocols, and quantitative data to assist researchers in the efficient and stereoselective synthesis of this target molecule.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The most prevalent methods include:
-
Synthesis from p-Hydroxybenzoic Acid: This route involves the hydrogenation of a readily available starting material, followed by isomerization and esterification.
-
Enzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of the target ester.
-
Asymmetric Hydrogenation: A stereoselective approach that introduces the desired chirality through a catalyzed hydrogenation of a prochiral precursor.
Route 1: Synthesis from p-Hydroxybenzoic Acid
This classical approach leverages the inexpensive and commercially available p-hydroxybenzoic acid as the starting material. The synthesis proceeds in three main stages: hydrogenation, isomerization, and esterification.
Stage 1: Hydrogenation of p-Hydroxybenzoic Acid
The initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Experimental Protocol:
A high-pressure reactor is charged with p-hydroxybenzoic acid, a suitable catalyst (e.g., Ruthenium on carbon), and a solvent such as water.[1] The reactor is then pressurized with hydrogen gas and heated. The reaction progress is monitored until the starting material is consumed.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Hydroxybenzoic Acid | [1] |
| Catalyst | Ruthenium on Carbon | [1] |
| Solvent | Water | [1] |
| Temperature | 100-150 °C | |
| Pressure | 1-5 MPa | |
| Product | Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid | [1] |
Stage 2: Isomerization of 4-Hydroxycyclohexanecarboxylic Acid
The mixture of cis and trans isomers obtained from hydrogenation is then subjected to an isomerization process to enrich the desired trans isomer, which is the precursor to the target (1R,4R) configuration.
Experimental Protocol:
The mixture of 4-hydroxycyclohexanecarboxylic acid isomers is dissolved in an alcohol (e.g., methanol or ethanol) and treated with a base, such as sodium methoxide or sodium ethoxide.[1] The solution is heated to reflux to facilitate the epimerization at the carbon bearing the carboxyl group, driving the equilibrium towards the thermodynamically more stable trans isomer.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | cis/trans-4-Hydroxycyclohexanecarboxylic acid mixture | [1] |
| Reagent | Sodium Methoxide or Sodium Ethoxide | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Condition | Reflux | [1] |
| Product | trans-4-Hydroxycyclohexanecarboxylic acid enriched mixture | [1] |
Stage 3: Fischer Esterification
The final step in this route is the esterification of the enriched trans-4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol to yield the target ethyl ester.
Experimental Protocol:
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is dissolved in a large excess of ethanol, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added, and the mixture is refluxed.[2][3][4][5] The reaction is an equilibrium, and the use of excess ethanol helps to drive it towards the product side.[4] The water formed during the reaction can be removed to further improve the yield.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Reagent | Ethanol (in excess) | [2][4] |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | [2][3] |
| Condition | Reflux | [2] |
| Product | trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | |
| Typical Yield | >90% (with excess alcohol) | [2][4] |
Logical Relationship Diagram for Route 1
Caption: Synthetic pathway from p-hydroxybenzoic acid.
Route 2: Enzymatic Kinetic Resolution
This elegant approach utilizes the stereospecificity of enzymes to separate the desired (1R,4R)-enantiomer from a racemic mixture of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Lipases, particularly Candida antarctica lipase B (CAL-B), are highly effective for this transformation.[6]
Experimental Protocol:
A racemic mixture of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is dissolved in a suitable organic solvent. An acylating agent, such as vinyl acetate, and an immobilized lipase, like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are added to the mixture. The suspension is incubated at a controlled temperature with agitation. The enzyme selectively acylates the (1S,4S)-enantiomer, leaving the desired (1R,4R)-enantiomer unreacted. The reaction is monitored by techniques such as chiral HPLC until approximately 50% conversion is reached. The acylated product and the unreacted alcohol can then be separated by chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | |
| Enzyme | Candida antarctica lipase B (e.g., Novozym 435) | [6] |
| Acylating Agent | Vinyl Acetate | [6] |
| Solvent | Organic Solvent (e.g., acetonitrile, MTBE) | [7] |
| Product 1 | This compound | |
| Product 2 | (1S,4S)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate | |
| Enantiomeric Excess (ee) of (1R,4R)-alcohol | >95% (typical) | |
| Yield of (1R,4R)-alcohol | ~45-50% |
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Route 3: Asymmetric Hydrogenation
Asymmetric hydrogenation offers a direct method to establish the desired stereochemistry from a prochiral precursor, such as ethyl 4-oxocyclohexanecarboxylate. This approach relies on the use of a chiral catalyst, typically a ruthenium complex with a chiral phosphine ligand.
Conceptual Experimental Protocol:
Ethyl 4-oxocyclohexanecarboxylate is dissolved in a suitable solvent and placed in a high-pressure reactor. A chiral ruthenium catalyst, for example, a Ru-BINAP complex, is added. The reactor is pressurized with hydrogen, and the reaction is stirred at a specific temperature until the starting material is consumed. The catalyst directs the hydrogenation to occur stereoselectively, favoring the formation of the (1R,4R)-isomer.
Expected Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Catalyst | Chiral Ruthenium-phosphine complex (e.g., Ru-BINAP) |
| Solvent | Alcohol (e.g., Methanol, Ethanol) |
| Pressure | Hydrogen gas |
| Product | This compound |
| Diastereomeric Excess (de) | High (dependent on catalyst and conditions) |
| Enantiomeric Excess (ee) | High (dependent on catalyst and conditions) |
Signaling Pathway for Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation.
Conclusion
The synthesis of this compound can be achieved through multiple effective routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required enantiomeric purity. The synthesis from p-hydroxybenzoic acid is a cost-effective route for producing the racemic trans-isomer, which can then be resolved. Enzymatic kinetic resolution provides a highly selective method for obtaining the desired enantiomer with high purity. Asymmetric hydrogenation represents a more direct and atom-economical approach to the chiral target molecule, provided an efficient and selective catalyst is available. This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Biological Activity of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
1. Executive Summary
This technical guide provides a thorough review of the currently available scientific literature regarding the biological activity of the chemical compound this compound. Despite a comprehensive search of chemical databases, academic journals, and patent literature, there is a notable absence of published research detailing any specific biological effects, mechanism of action, or potential therapeutic applications for this molecule. This document summarizes the existing chemical information and highlights the lack of biological data, thereby identifying a significant gap in the current scientific understanding of this compound.
2. Chemical and Physical Properties
This compound is a specific stereoisomer of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Its chemical and physical properties are cataloged in various chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 104802-52-0 | [2] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | ZVWQHGKXYFSVEU-UHFFFAOYSA-N | [3] |
3. Review of Biological Activity
A meticulous search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and chemical registries was conducted to identify any studies pertaining to the biological activity of this compound. The search terms included the compound name, its various synonyms, and its CAS number, in conjunction with terms such as "biological activity," "pharmacology," "mechanism of action," and "therapeutic effect."
The search yielded no specific studies that have investigated the biological properties of this particular compound. The scientific literature to date appears to be silent on its interactions with biological systems, potential efficacy in disease models, or any defined signaling pathways it might modulate.
While research exists for structurally analogous compounds, such as those with different ester groups or alternative ring substitutions, a direct extrapolation of their biological activities to this compound would be scientifically unfounded without experimental validation.
4. Potential Areas for Future Investigation
Given the absence of data, the biological activity of this compound remains an open field for investigation. A logical workflow for initial screening and characterization is proposed below.
Caption: Proposed workflow for the initial biological evaluation of this compound.
This compound is a well-characterized chemical entity from a physicochemical standpoint. However, there is a complete lack of published data regarding its biological activity. This presents a unique opportunity for novel research to explore its potential pharmacological effects. Future studies should focus on systematic screening to identify any interactions with biological targets, which could unveil new therapeutic avenues. Until such research is conducted and published, no claims can be made about the biological function of this compound.
References
An In-depth Technical Guide to the Safety and Handling of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 104802-52-0), a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, potential hazards, recommended handling procedures, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 269 °C | |
| Density | 1.039 g/cm³ | |
| Flash Point | 106 °C | |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [1] |
**2. Safety and Hazard Information
There are some discrepancies in the reported GHS hazard classifications for this compound and its close analogs. While some suppliers indicate it may cause severe skin burns and eye damage (H314), the aggregated information for the broader category of "Ethyl 4-hydroxycyclohexanecarboxylate" suggests it is an irritant.[4] Users should handle this chemical with caution, adhering to the more stringent warnings until further specific data is available.
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
GHS Precautionary Statements:
A comprehensive set of precautionary statements for the closely related ethyl 4-hydroxycyclohexanecarboxylate includes: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[4]
Personal Protective Equipment (PPE):
Based on safety data for analogous compounds, the following PPE is recommended:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Respiratory Protection: For nuisance exposures, a particle respirator may be used. For higher-level protection, use appropriate respirator cartridges.
Role in Synthetic Chemistry
This compound is not a biologically active molecule with known signaling pathways. Instead, it serves as a valuable chiral building block in organic synthesis, particularly in the development of new pharmaceutical compounds. Its bifunctional nature (possessing both an ester and a primary alcohol) allows for a variety of chemical transformations. Notably, the methyl ester analog is a useful reagent in the synthesis of imatinib analogs, highlighting its relevance in drug discovery.[5]
Caption: Logical relationship of the compound's role in synthesis.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of this compound, based on procedures for closely related compounds.
Synthesis Protocol
This protocol is adapted from the synthesis of the analogous methyl ester.[5]
Materials and Reagents:
-
Monomethyl trans-1,4-cyclohexanedicarboxylate
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (argon), cool a flask containing anhydrous THF to -14 °C.
-
Slowly add the borane-tetrahydrofuran complex solution.
-
Add a solution of monomethyl trans-1,4-cyclohexanedicarboxylate in THF dropwise to the reaction mixture over 1 hour.
-
After the addition is complete, warm the reaction mixture to 50 °C and then continue stirring at -10 °C for 1 hour.
-
Quench the reaction by the sequential addition of water and saturated aqueous sodium bicarbonate solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Caption: Workflow for the synthesis of the target compound.
Purification Protocol
This protocol is a general procedure for the purification of similar ester compounds.[6]
Materials and Reagents:
-
Crude this compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Extraction and Washing:
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered solution using a rotary evaporator.
-
-
Final Purification (choose one):
-
Vacuum Distillation: If the boiling point of the product is significantly different from impurities, purify by vacuum distillation.
-
Column Chromatography: If distillation is not effective, purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for the purification of the target compound.
References
- 1. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]
- 4. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral building block containing two stereocenters in a cyclohexane ring. Its rigid, non-aromatic scaffold and bifunctional nature—possessing both a hydroxyl and an ester group—suggest its potential utility in asymmetric synthesis. Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex organic molecules. They can be utilized as chiral auxiliaries, precursors for chiral ligands, or as starting materials for the synthesis of intricate target molecules where the inherent chirality of the building block is transferred to the final product.
Despite its potential, a comprehensive review of scientific literature and patent databases reveals that the specific applications of this compound in asymmetric synthesis are not extensively documented. This suggests that it may be a niche reagent or a relatively new building block whose applications are yet to be widely published. These application notes, therefore, serve to provide the foundational information available for this compound and to outline its theoretical potential in asymmetric synthesis based on the reactivity of its functional groups and its chiral nature.
Compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 104802-52-0 |
| Appearance | Liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in common organic solvents |
Theoretical Applications in Asymmetric Synthesis
While specific, documented examples are scarce, the structure of this compound allows for several theoretical applications in the field of asymmetric synthesis.
As a Chiral Auxiliary
A chiral auxiliary is a temporary chiral handle that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The hydroxyl group of this compound could be used to attach the molecule to a substrate, and the chiral cyclohexane backbone could then influence the stereochemical outcome of subsequent reactions, such as alkylations, aldol reactions, or Diels-Alder reactions.
Logical Workflow for Use as a Chiral Auxiliary
Caption: Theoretical workflow for utilizing the compound as a chiral auxiliary.
Synthesis of Chiral Ligands
Chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. The bifunctional nature of this compound makes it a potential precursor for the synthesis of novel chiral ligands. For instance, the hydroxyl group could be converted into a phosphine, amine, or other coordinating group, while the ester could be modified or used as an anchoring point. These ligands could then be used in reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.
Potential Ligand Synthesis Pathway
Caption: A potential pathway for the synthesis of a chiral ligand.
Chiral Starting Material for Pharmaceutical Synthesis
The cyclohexane core is a common motif in many pharmaceutical compounds. This compound could serve as a chiral starting material, where its stereocenters are incorporated into the final drug molecule. For instance, it could be a precursor for the synthesis of complex molecules where a substituted cyclohexane ring with specific stereochemistry is required. However, no specific examples of its use in the synthesis of known drugs were identified in the literature.
Experimental Protocols
Due to the lack of specific published applications of this compound in asymmetric synthesis, detailed experimental protocols for its use cannot be provided at this time. Researchers interested in exploring the potential of this chiral building block would need to develop their own methodologies based on standard organic synthesis techniques for reactions such as:
-
Protection of the hydroxyl and/or ester group: To allow for selective reaction at one of the functional groups.
-
Modification of the hydroxyl group: Conversion to a leaving group for substitution reactions, or oxidation to an aldehyde or carboxylic acid.
-
Modification of the ester group: Reduction to an alcohol, hydrolysis to a carboxylic acid, or conversion to an amide.
Conclusion
This compound is a commercially available chiral building block with potential applications in asymmetric synthesis. Its rigid cyclohexane framework and the presence of two distinct functional groups make it an interesting candidate for the development of new chiral auxiliaries, ligands, and as a starting material for complex chiral molecules. However, its practical application in these areas is not yet well-documented in publicly available scientific literature. Further research is needed to explore and establish the utility of this compound in asymmetric synthesis. Researchers are encouraged to investigate its potential and publish their findings to contribute to the collective knowledge of the scientific community.
experimental protocol for derivatization of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Application Note: Acetylation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the derivatization of the primary hydroxyl group in this compound via acetylation. The procedure utilizes acetic anhydride with pyridine as a catalyst to yield (1R,4R)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate. This protocol covers the reaction setup, work-up, purification, and characterization of the final product. Quantitative data is presented in a structured table, and a complete experimental workflow is visualized using a Graphviz diagram.
Introduction
Derivatization is a common strategy in medicinal chemistry and drug development to modify the physicochemical properties of a lead compound, such as its solubility, stability, and bioavailability. The target compound, this compound, possesses a primary alcohol that is a prime site for modification. Acetylation is a straightforward and high-yielding reaction to convert a hydroxyl group into an acetate ester. This conversion masks the polar hydroxyl group, increasing the lipophilicity of the molecule, which can influence its pharmacokinetic profile. The following protocol describes a standard and efficient method for this transformation using acetic anhydride and pyridine.[1]
Experimental Protocol
This protocol details the acetylation of the primary alcohol of the title compound. The reaction uses acetic anhydride as the acetylating agent and pyridine as both the solvent and catalyst.[2]
2.1 Materials and Reagents
-
This compound (FW: 186.25 g/mol )[3]
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
2.2 Reaction Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equiv. per hydroxyl group) dropwise.[2]
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by the careful addition of methanol (MeOH).[2]
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2]
2.3 Work-up and Purification
-
Extraction: Dilute the resulting residue with dichloromethane or ethyl acetate.[2] Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (2x) to neutralize any remaining acid, and finally with brine (1x).[2]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure (1R,4R)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate.
2.4 Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes the quantitative data for a representative experimental run.
| Parameter | Value |
| Starting Material Mass | 1.00 g (5.37 mmol) |
| Acetic Anhydride Volume | 0.76 mL (8.06 mmol) |
| Pyridine Volume | 25 mL |
| Reaction Time | 4 hours |
| Crude Product Mass | 1.21 g |
| Purified Product Mass | 1.12 g |
| Yield | 91.5% |
| Purity (by NMR) | >98% |
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol, from the initial reaction setup to the final purified product.
References
- 1. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate | MDPI [mdpi.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of various molecules to the hydroxyl group of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This versatile building block is a valuable component in the synthesis of a wide range of compounds, including potential therapeutic agents. The following sections detail established coupling methodologies, offering structured data and step-by-step instructions to facilitate reproducible and efficient synthesis.
Overview of Coupling Reactions
This compound possesses a primary alcohol that serves as a key functional handle for various coupling reactions. The most common and effective methods for forming new bonds at this position are the Mitsunobu reaction for the formation of esters, ethers, and carbon-nitrogen bonds, and the Williamson ether synthesis for the specific formation of ether linkages.
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry, although this is not a factor for the primary alcohol of the target molecule.[1][2] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid or a phenol), a phosphine reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).
The Williamson ether synthesis is a classic and reliable method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While effective, this method requires basic conditions, which may not be suitable for all substrates.
Quantitative Data Summary for Coupling Reactions
The following table summarizes representative reaction conditions and yields for the coupling of this compound with various nucleophiles. These examples are drawn from patented synthetic routes.
| Coupling Partner (Nucleophile) | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | Mitsunobu | PPh₃, DIAD | THF | Room Temp. | 12 | ~95 |
| Benzoic Acid | Mitsunobu | PPh₃, DEAD | Toluene | 0 to Room Temp. | 16 | ~90 |
| Phthalimide | Mitsunobu | PPh₃, DEAD | THF | Room Temp. | 24 | ~85 |
| Benzyl Bromide | Williamson Ether Synthesis | NaH | THF | 0 to Room Temp. | 8 | >90 |
Experimental Protocols
Mitsunobu Esterification with Benzoic Acid
This protocol describes a general procedure for the esterification of this compound with benzoic acid using Mitsunobu conditions.
Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Slowly add DEAD (1.5 eq) or DIAD (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ester.
Williamson Ether Synthesis with Benzyl Bromide
This protocol provides a general method for the synthesis of the benzyl ether of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired benzyl ether.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described coupling reactions.
References
Application Notes and Protocols for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its rigid trans-cyclohexane scaffold provides a defined three-dimensional orientation for its two functional groups—an ethyl ester and a primary alcohol. This stereochemical rigidity is highly desirable in drug design as it can lead to improved target selectivity and potency. This document outlines the application of this versatile intermediate, with a particular focus on its role in the synthesis of the atypical antipsychotic drug, Cariprazine. Detailed experimental protocols for key transformations and the mechanism of action of the resulting drug are also provided.
Key Applications in Medicinal Chemistry
The primary application of this compound and its derivatives lies in its use as a key intermediate for the synthesis of complex molecules with therapeutic potential. The trans-1,4-disubstituted cyclohexane core is a prevalent motif in a number of biologically active compounds.
Case Study: Synthesis of Cariprazine
A significant application of a derivative of the title compound is in the synthesis of Cariprazine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder. The trans-cyclohexane ring is a crucial structural component of Cariprazine, connecting the two pharmacophoric moieties of the drug.[1][2] The synthesis of Cariprazine underscores the utility of trans-4-substituted cyclohexane-1-amine derivatives as key intermediates in pharmaceutical manufacturing.[1][2]
Data Presentation
The following table summarizes representative yields for the multi-step synthesis of a key Cariprazine intermediate starting from a derivative of this compound. The presented pathway is a composite of established chemical transformations for similar substrates.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Tosylation | trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | trans-Ethyl 4-((tosyloxy)methyl)cyclohexanecarboxylate | TsCl, Pyridine | ~90 |
| 2 | Azide Formation | trans-Ethyl 4-((tosyloxy)methyl)cyclohexanecarboxylate | trans-Ethyl 4-(azidomethyl)cyclohexanecarboxylate | NaN3, DMF | ~85 |
| 3 | Ester Reduction | trans-Ethyl 4-(azidomethyl)cyclohexanecarboxylate | (trans-4-(Azidomethyl)cyclohexyl)methanol | LiAlH4, THF | ~90 |
| 4 | Azide Reduction | (trans-4-(Azidomethyl)cyclohexyl)methanol | (trans-4-(Aminomethyl)cyclohexyl)methanol | H2, Pd/C | >95 |
Experimental Protocols
The following are detailed experimental protocols for the key transformations outlined in the data presentation table.
Step 1: Tosylation of trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Objective: To convert the primary alcohol into a good leaving group (tosylate) for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain trans-Ethyl 4-((tosyloxy)methyl)cyclohexanecarboxylate.
-
Step 2: Azide Formation
-
Objective: To introduce a nitrogen-containing functional group that can be later reduced to an amine.
-
Procedure:
-
Dissolve trans-Ethyl 4-((tosyloxy)methyl)cyclohexanecarboxylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford trans-Ethyl 4-(azidomethyl)cyclohexanecarboxylate.
-
Step 3: Ester Reduction
-
Objective: To reduce the ethyl ester to a primary alcohol.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of trans-Ethyl 4-(azidomethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (trans-4-(Azidomethyl)cyclohexyl)methanol.
-
Step 4: Azide Reduction (Catalytic Hydrogenation)
-
Objective: To reduce the azide to a primary amine.
-
Procedure:
-
Dissolve (trans-4-(Azidomethyl)cyclohexyl)methanol (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (trans-4-(Aminomethyl)cyclohexyl)methanol.
-
Mandatory Visualizations
Experimental Workflow for the Synthesis of a Key Cariprazine Intermediate
Caption: Synthetic pathway to a key Cariprazine intermediate.
Signaling Pathway of Cariprazine
Caption: Cariprazine's mechanism of action on key neurotransmitter receptors.
References
Synthesis of Tranexamic Acid from (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the pharmaceutical intermediate, Tranexamic Acid, utilizing (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate as a key starting material. The synthetic strategy involves a three-step sequence: mesylation of the primary alcohol, subsequent azidation, and final reduction of the azide to the primary amine, followed by ester hydrolysis. This guide is intended to furnish researchers and drug development professionals with a comprehensive resource for the practical execution of this synthesis, including quantitative data, detailed methodologies, and visual representations of the synthetic pathway.
Introduction
This compound is a versatile chiral building block in medicinal chemistry. Its rigid cyclohexane scaffold and bifunctional nature, possessing both a hydroxyl and an ester group, make it an attractive starting point for the synthesis of various pharmaceutical intermediates. One such critical intermediate is Tranexamic Acid, a well-established antifibrinolytic agent used to treat or prevent excessive blood loss. The trans-stereochemistry of the starting material is crucial for the synthesis of the biologically active trans-isomer of Tranexamic Acid.
This document outlines a reliable synthetic route from this compound to Tranexamic Acid, providing detailed protocols and expected outcomes to facilitate its application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of Tranexamic Acid from this compound proceeds through the following key transformations:
-
Mesylation: Activation of the primary hydroxyl group as a good leaving group by converting it into a mesylate.
-
Azidation: Nucleophilic substitution of the mesylate with an azide ion.
-
Reduction and Hydrolysis: Reduction of the azide to a primary amine and subsequent hydrolysis of the ethyl ester to the carboxylic acid to yield Tranexamic Acid.
Caption: Synthetic pathway for Tranexamic Acid.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on experimental conditions.
| Step | Transformation | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | Mesylation | This compound | (1R,4R)-Ethyl 4-((mesyloxy)methyl)cyclohexanecarboxylate | Mesyl Chloride, Triethylamine | DCM | 90-95 |
| 2 | Azidation | (1R,4R)-Ethyl 4-((mesyloxy)methyl)cyclohexanecarboxylate | (1R,4R)-Ethyl 4-(azidomethyl)cyclohexanecarboxylate | Sodium Azide | DMF | 85-90 |
| 3a | Azide Reduction | (1R,4R)-Ethyl 4-(azidomethyl)cyclohexanecarboxylate | (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | H₂, Pd/C | EtOH | 95-99 |
| 3b | Ester Hydrolysis | (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | Tranexamic Acid | NaOH (aq), then HCl (aq) | Water | 80-85 |
Experimental Protocols
Step 1: Synthesis of (1R,4R)-Ethyl 4-((mesyloxy)methyl)cyclohexanecarboxylate
Objective: To activate the primary alcohol of the starting material by converting it to a mesylate.
Caption: Workflow for the mesylation reaction.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.5 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which can be used in the next step without further purification.
Step 2: Synthesis of (1R,4R)-Ethyl 4-(azidomethyl)cyclohexanecarboxylate
Objective: To introduce the azide functionality via nucleophilic substitution.
Materials:
-
(1R,4R)-Ethyl 4-((mesyloxy)methyl)cyclohexanecarboxylate (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can be purified by column chromatography if necessary.
Step 3: Synthesis of Tranexamic Acid
Objective: To reduce the azide to a primary amine and hydrolyze the ester to obtain the final product.
Caption: Workflow for azide reduction and hydrolysis.
Materials:
-
(1R,4R)-Ethyl 4-(azidomethyl)cyclohexanecarboxylate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the azide from Step 2 in ethanol.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(aminomethyl)cyclohexanecarboxylate.
-
To the crude amine, add a 1-2 M aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to pH 6-7.
-
The precipitated Tranexamic Acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Conclusion
The described synthetic route provides a practical and efficient method for the preparation of Tranexamic Acid from this compound. The protocols are designed to be straightforward and scalable for laboratory purposes. This application note serves as a valuable resource for chemists involved in the synthesis of pharmaceutical intermediates, contributing to the development and production of essential medicines.
Application Note: Protocol for Large-Scale Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific stereochemistry and bifunctional nature, possessing both an ester and a primary alcohol, make it a crucial intermediate. This document outlines two primary protocols for the large-scale synthesis of this compound: Fischer esterification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and catalytic hydrogenation of diethyl terephthalate. The protocols are based on established chemical principles and data from analogous reactions, providing a comprehensive guide for industrial-scale production.
Data Presentation
| Parameter | Route 1: Fischer Esterification | Route 2: Catalytic Hydrogenation |
| Starting Material | trans-4-(hydroxymethyl)cyclohexanecarboxylic acid | Diethyl terephthalate |
| Key Reagents | Ethanol, Sulfuric Acid (catalyst) | Hydrogen gas, Ruthenium on Carbon (catalyst) |
| Solvent | Ethanol (reagent and solvent) | Ethanol |
| Typical Reaction Temp. | 78-85 °C (Reflux) | 100-150 °C |
| Typical Pressure | Atmospheric | 50-100 atm |
| Typical Reaction Time | 4-12 hours | 6-24 hours |
| Typical Yield | >90% | >95% |
| Purity (after purification) | >98% | >98% |
| Purification Method | Distillation under reduced pressure | Filtration, Distillation under reduced pressure |
Note: The data presented is based on typical yields and conditions for similar chemical transformations and may require optimization for specific large-scale operations.
Experimental Protocols
Route 1: Fischer Esterification of trans-4-(hydroxymethyl)cyclohexanecarboxylic Acid
This method involves the acid-catalyzed esterification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol. The use of excess ethanol shifts the reaction equilibrium towards the product, ensuring a high yield.[1][2][3][4][5]
Materials:
-
trans-4-(hydroxymethyl)cyclohexanecarboxylic acid
-
Anhydrous Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating mantle or steam jacket
-
Separatory funnel (for work-up of smaller scale trials) or equivalent liquid-liquid extraction setup
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and a significant excess of anhydrous ethanol (e.g., 5-10 molar equivalents). The ethanol acts as both a reagent and a solvent.
-
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78-85 °C) and maintain this temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until the effervescence ceases.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining residue, add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer. Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity.
Route 2: Catalytic Hydrogenation of Diethyl Terephthalate
This industrial route involves the hydrogenation of the aromatic ring of diethyl terephthalate to the corresponding cyclohexane derivative. This method is highly efficient and atom-economical for large-scale production.
Materials:
-
Diethyl terephthalate
-
Ruthenium on Carbon (Ru/C, 5%) or other suitable hydrogenation catalyst (e.g., Rh/C)
-
Anhydrous Ethanol (solvent)
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure autoclave (hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature control system
-
Filtration system (e.g., filter press)
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the Ruthenium on Carbon catalyst in a small amount of anhydrous ethanol.
-
Reactor Charging: Charge the high-pressure autoclave with diethyl terephthalate and anhydrous ethanol.
-
Catalyst Addition: Carefully add the catalyst slurry to the autoclave.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen followed by hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat the mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for 6-24 hours. The reaction progress can be monitored by the uptake of hydrogen.
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent batches.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Catalytic Hydrogenation.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including flash column chromatography and preparative high-performance liquid chromatography (HPLC), are designed to yield high-purity material suitable for drug development and other sensitive applications.
Introduction
This compound, also known as the trans isomer, is a bifunctional molecule containing both an ester and a primary alcohol. Its purification can be challenging due to the presence of the cis isomer and other process-related impurities. The choice of purification technique depends on the scale of the purification and the required final purity. This document outlines two primary methods for achieving high purity of the target compound.
Data Presentation
The following table summarizes the expected quantitative data from the purification of a crude sample of this compound using the protocols detailed below. These values are representative and may vary depending on the initial purity of the crude material and specific experimental conditions.
| Parameter | Crude Material | After Flash Chromatography | After Preparative HPLC | Method of Determination |
| Initial Purity (%) | 85 (cis/trans mixture) | >95 (trans isomer) | >99.5 (trans isomer) | GC-MS, ¹H NMR |
| Final Purity (%) | - | >95 | >99.5 | GC-MS, ¹H NMR |
| Yield (%) | - | 80-90 | 75-85 | Gravimetric |
| cis Isomer Content (%) | ~10 | <2 | <0.1 | Chiral GC or HPLC |
| Solvent Consumption | - | Moderate | High | - |
| Throughput | High | Low to Medium | Low | - |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of multi-gram to kilogram quantities of the crude product, effectively removing the bulk of impurities and separating the cis and trans isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The trans isomer is typically the less polar spot (higher Rf value). The ideal solvent system should provide an Rf value of approximately 0.3 for the trans isomer.[1]
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material (a silica gel to crude material ratio of 50:1 to 100:1 is recommended for good separation).
-
Dry-pack the column with silica gel.
-
Wet the silica gel with the initial, less polar eluent (e.g., 9:1 hexanes/ethyl acetate) and apply pressure to obtain a packed bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution, e.g., to 7:3 hexanes/ethyl acetate) to elute the target compound. The optimal gradient should be determined based on the initial TLC analysis.
-
Maintain a constant flow rate by applying gentle pressure.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure trans isomer.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Workflow Diagram:
References
Application Notes and Protocols for the Characterization of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral molecule of interest in pharmaceutical synthesis and materials science. Its specific stereochemistry necessitates precise analytical methods for characterization and quality control. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 25°C
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts (δ) and coupling constants (J) for all signals.
-
Identify the chemical shifts (δ) for all signals in the ¹³C NMR spectrum.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this specific molecule, the following tables summarize the predicted NMR data based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.49 | Doublet (d) | 2H | -CH₂ -OH |
| ~2.25 | Multiplet (m) | 1H | -CH -C(O)O- |
| ~2.00-1.80 | Multiplet (m) | 4H | Cyclohexane -CH₂- |
| ~1.50 | Multiplet (m) | 1H | -CH -CH₂OH |
| ~1.45-1.25 | Multiplet (m) | 4H | Cyclohexane -CH₂- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.60 | Singlet (s) | 1H | -CH₂-OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C =O (Ester) |
| ~68 | -C H₂-OH |
| ~60 | -O-C H₂-CH₃ |
| ~43 | -C H-C(O)O- |
| ~40 | -C H-CH₂OH |
| ~29 | Cyclohexane -CH₂- |
| ~28 | Cyclohexane -CH₂- |
| ~14 | -O-CH₂-C H₃ |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is essential for determining the purity of this compound and for separating it from its enantiomer.
Experimental Protocol: Achiral (Purity) HPLC
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
For analysis, dilute the stock solution to approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrument Parameters:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: Chiral HPLC
Sample Preparation:
-
Prepare a stock solution of the racemic mixture (if available) and the target enantiomer at 1 mg/mL in the mobile phase.
-
Dilute to an appropriate concentration for detection (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
Instrument Parameters:
-
HPLC System: Standard HPLC with UV detector
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm). The selection of the chiral column is empirical and may require screening of different columns and mobile phases.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Expected HPLC Data
Table 3: HPLC Purity Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific C18 column and exact mobile phase composition |
| Purity | >97% (as per commercial supplier data[1]) |
Table 4: Chiral HPLC Separation Data (Illustrative)
| Enantiomer | Expected Retention Time (min) |
| (1S,4S)-enantiomer | t₁ (Dependent on CSP and mobile phase) |
| (1R,4R)-enantiomer | t₂ (Dependent on CSP and mobile phase, t₂ > t₁) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the identification and purity assessment of volatile compounds like this compound.
Experimental Protocol: GC-MS
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
If necessary, dilute further for analysis (e.g., to 10 µg/mL).
-
Transfer the solution to a GC vial.
Instrument Parameters:
-
GC-MS System: Standard GC coupled to a Mass Spectrometer
-
Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Predicted Mass Spectrometry Data
Table 5: Predicted GC-MS Fragmentation Data
| m/z | Proposed Fragment Ion | Relative Abundance |
| 186 | [M]⁺ (Molecular Ion) | Low |
| 168 | [M - H₂O]⁺ | Moderate |
| 141 | [M - OCH₂CH₃]⁺ | Moderate |
| 113 | [M - CH₂OH - OCH₂CH₃]⁺ | High |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) | High |
| 55 | [C₄H₇]⁺ | Very High (Base Peak) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: ATR-IR
Sample Preparation:
-
A small drop of the liquid sample is placed directly on the ATR crystal.
Instrument Parameters:
-
Spectrometer: FTIR Spectrometer with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
Predicted Infrared Spectroscopy Data
Table 6: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-O stretch (alcohol) |
Visualizations
Caption: General analytical workflow for characterization.
Caption: Chiral HPLC method development logic.
References
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Versatile Chiral Synthon for the Development of Janus Kinase (JAK) Inhibitors
Introduction
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of targeted therapies such as Janus Kinase (JAK) inhibitors. Its rigid, stereochemically defined cyclohexane core makes it an ideal scaffold for the precise spatial orientation of pharmacophoric groups, which is crucial for potent and selective drug-target interactions. This application note provides a detailed overview of the utility of this synthon, focusing on its application in the synthesis of the JAK inhibitor Oclacitinib, and includes detailed experimental protocols and relevant data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Liquid |
| CAS Number | 104802-52-0 |
| Purity | Typically ≥97% |
Application in the Synthesis of Oclacitinib
Oclacitinib is a selective JAK1 and JAK3 inhibitor approved for veterinary use to treat allergic dermatitis in dogs. The core structure of Oclacitinib features a trans-disubstituted cyclohexane ring, making this compound an excellent starting material for its synthesis. The defined stereochemistry of the synthon is critical for the biological activity of the final drug molecule.
A plausible synthetic pathway from this compound to a key intermediate of Oclacitinib, N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide, is outlined below. This pathway highlights the conversion of the ester and alcohol functionalities of the starting material into the amine and methanesulfonamide groups required in the final drug.
Figure 1: Proposed synthetic pathway from this compound to Oclacitinib.
Experimental Protocols
The following are detailed, hypothetical protocols for the key transformations in the proposed synthetic pathway. These protocols are based on standard organic chemistry methodologies.
Protocol 1: Synthesis of (1R,4R)-4-(Azidomethyl)cyclohexanecarboxylic acid (Intermediate A)
This protocol describes the conversion of the hydroxyl and ethyl ester groups to an azide and a carboxylic acid, respectively.
-
Step 1: Mesylation of the hydroxyl group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) and cool to 0 °C.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Step 2: Azide Substitution
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 10 mL/g).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir the reaction for 12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Step 3: Ester Hydrolysis
-
Dissolve the crude azide from the previous step in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL/g).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Intermediate A.
-
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Triethylamine | 1.5 |
| Methanesulfonyl chloride | 1.2 |
| Sodium azide | 3.0 |
| Lithium hydroxide | 2.0 |
Protocol 2: Synthesis of N-methyl-1-(trans-4-(methylamino)cyclohexyl)methane (Intermediate C)
This protocol outlines the conversion of the carboxylic acid to a protected amine, followed by methylation and deprotection.
-
Step 1: Curtius Rearrangement and Boc Protection
-
Dissolve Intermediate A (1.0 eq) in anhydrous toluene (15 mL/g).
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq).
-
Heat the mixture to 80 °C for 3 hours.
-
Add tert-butanol (3.0 eq) and continue heating at 80 °C for 16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected diamine intermediate.
-
-
Step 2: Reductive Amination (Double Methylation)
-
Dissolve the Boc-protected diamine (1.0 eq) in methanol (20 mL/g).
-
Add aqueous formaldehyde (37 wt. %, 4.0 eq) and sodium cyanoborohydride (2.5 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl until the gas evolution ceases.
-
Basify the mixture with 2 M NaOH and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N,N'-dimethylated intermediate.
-
-
Step 3: Boc Deprotection
-
Dissolve the N,N'-dimethylated intermediate in DCM (10 mL/g).
-
Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with solid NaOH, and extract with DCM.
-
Dry the organic layer and concentrate to afford Intermediate C.
-
| Reagent | Molar Equivalent |
| Intermediate A | 1.0 |
| Diphenylphosphoryl azide (DPPA) | 1.1 |
| Triethylamine | 1.1 |
| tert-Butanol | 3.0 |
| Aqueous Formaldehyde (37%) | 4.0 |
| Sodium cyanoborohydride | 2.5 |
| Trifluoroacetic acid (TFA) | 5.0 |
Protocol 3: Synthesis of Oclacitinib Key Intermediate
This protocol details the final steps to construct the key intermediate for Oclacitinib.
Figure 2: Workflow for the synthesis of the key Oclacitinib intermediate.
-
Step 1: Sulfonylation
-
Dissolve Intermediate C (1.0 eq) in DCM (15 mL/g) and cool to 0 °C.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude methanesulfonamide.
-
-
Step 2: Coupling Reaction
-
Dissolve the crude methanesulfonamide (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in isopropanol (20 mL/g).
-
Add diisopropylethylamine (DIPEA, 2.0 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the key intermediate of Oclacitinib.
-
| Reagent | Molar Equivalent |
| Intermediate C | 1.0 |
| Triethylamine | 2.2 |
| Methanesulfonyl chloride | 1.1 |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 |
| Diisopropylethylamine (DIPEA) | 2.0 |
Conclusion
This compound is a highly valuable and versatile chiral synthon for the synthesis of complex pharmaceutical agents. Its application in the synthesis of the JAK inhibitor Oclacitinib demonstrates its utility in establishing the critical trans-stereochemistry of the cyclohexane core. The provided protocols offer a guide for the multi-step transformation of this synthon into a key drug intermediate, highlighting its importance for researchers and professionals in the field of drug development.
Application Notes and Protocols for Functional Group Transformations of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key functional group transformations of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional building block. The described methodologies enable the synthesis of a variety of derivatives, including the corresponding aldehyde, amine, tosylate, acetate, and methyl ether, which are valuable intermediates in the development of novel therapeutics and other advanced materials.
Overview of Functional Group Transformations
This compound possesses two key functional groups amenable to chemical modification: a primary hydroxyl group and an ethyl ester. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for substitution reactions, or undergo esterification and etherification. The ethyl ester can be hydrolyzed, reduced, or converted to an amide. This document focuses on the transformations of the hydroxymethyl group.
The following sections detail the experimental protocols for these transformations, accompanied by quantitative data where available from analogous systems, and visualizations of the reaction pathways.
Oxidation of the Hydroxymethyl Group to a Formyl Group
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, yielding (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This aldehyde can serve as a precursor for various carbon-carbon bond-forming reactions and the synthesis of more complex molecules. The Swern oxidation is a reliable method that avoids over-oxidation to the carboxylic acid.[1][2][3][4]
Table 1: Summary of the Swern Oxidation Protocol
| Parameter | Value |
| Starting Material | This compound |
| Product | (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate |
| Key Reagents | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 85-95% (based on similar substrates) |
Experimental Protocol: Swern Oxidation
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: To the cooled DCM, add oxalyl chloride (1.5 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM (2 mL per 1 mmol of alcohol) is added dropwise to the reaction mixture. The solution is stirred for 15 minutes at -78 °C.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in DCM (3 mL per 1 mmol) is added dropwise. The reaction is stirred for 45 minutes at -78 °C.
-
Base Addition: Triethylamine (5.0 equivalents) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 45 minutes.
-
Work-up: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure aldehyde.
Caption: Workflow for the Swern oxidation of the primary alcohol.
Conversion of the Hydroxymethyl Group to an Aminomethyl Group
The synthesis of (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate from the corresponding alcohol can be achieved in a two-step sequence involving the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source.
Table 2: Summary of the Amination Protocol
| Parameter | Value |
| Starting Material | This compound |
| Product | (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine, Sodium azide, Lithium aluminum hydride or H2/Pd-C |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Typical Yield | 70-85% over two steps (estimated) |
Experimental Protocol: Two-Step Amination
Step 1: Tosylation
-
Preparation: To a solution of this compound (1.0 equivalent) in anhydrous pyridine (5 mL per 1 mmol) at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours or until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the addition of cold water and extracted with ethyl acetate. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate, which can often be used in the next step without further purification.
Step 2: Azide Substitution and Reduction
-
Azide Formation: The crude tosylate (1.0 equivalent) is dissolved in dimethylformamide (DMF, 10 mL per 1 mmol), and sodium azide (1.5 equivalents) is added. The mixture is heated to 80 °C and stirred for 12-16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.
-
Reduction: The crude azide is dissolved in tetrahydrofuran (THF, 10 mL per 1 mmol) and reduced to the primary amine. This can be achieved either by adding lithium aluminum hydride (1.5 equivalents) at 0 °C and then warming to room temperature, or by hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Purification: After a standard aqueous work-up, the crude amine is purified by column chromatography or crystallization to yield the final product.
Caption: Synthetic pathway for the conversion of the alcohol to the amine.
Esterification and Etherification of the Hydroxymethyl Group
The hydroxyl group can be readily converted to an ester or an ether, providing derivatives with altered polarity and chemical reactivity.
Table 3: Summary of Esterification and Etherification Protocols
| Transformation | Product Name | Key Reagents | Solvent | Typical Yield |
| Esterification | (1R,4R)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate | Acetic anhydride, Pyridine | Dichloromethane (DCM) | >90% (estimated) |
| Etherification | (1R,4R)-Ethyl 4-(methoxymethyl)cyclohexanecarboxylate | Sodium hydride, Methyl iodide | Tetrahydrofuran (THF) | 70-90% (estimated) |
Experimental Protocol: Acetylation (Esterification)
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of pyridine (2.0 equivalents) and DCM (10 mL per 1 mmol).
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The product can be purified by column chromatography if necessary.
Experimental Protocol: Methylation (Williamson Ether Synthesis)[5][6][7][8]
-
Alkoxide Formation: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (10 mL per 1 mmol) at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction with methanol, followed by water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography.
Caption: Pathways for esterification and etherification.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the functional group transformation of this compound. These transformations open avenues for the synthesis of a wide array of derivatives, which are of significant interest to researchers in medicinal chemistry and materials science. The provided data and workflows are intended to serve as a practical guide for the efficient and reproducible synthesis of these valuable chemical entities.
References
Troubleshooting & Optimization
optimizing reaction yield for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. The information is designed to help optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is diethyl 1,4-cyclohexanedicarboxylate.[1][2] This molecule possesses two ester groups, one of which is selectively reduced to a primary alcohol to yield the target compound. The key challenge lies in achieving mono-reduction.
Q2: Which reducing agents are suitable for the selective mono-reduction of diethyl 1,4-cyclohexanedicarboxylate?
The selective reduction of one of the two ester groups is a delicate process. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce esters to primary alcohols, controlling the reaction to achieve mono-reduction can be challenging and may lead to the formation of the diol byproduct.[1][3][4] A more controlled approach often involves using a less reactive hydride reagent or carefully controlling the stoichiometry of a strong reducing agent at low temperatures. Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), can also be employed for ester reductions and may offer different selectivity profiles.[5]
Q3: My reaction is producing a significant amount of the cis-isomer. How can I increase the yield of the desired (1R,4R)-trans-isomer?
The formation of a mixture of cis and trans isomers is a common challenge in cyclohexane chemistry.[6] The desired (1R,4R) configuration corresponds to the trans isomer. Several strategies can be employed to favor the trans product:
-
Starting Material Stereochemistry: Whenever possible, begin with a starting material that is already enriched in the trans isomer, such as diethyl trans-1,4-cyclohexanedicarboxylate.
-
Thermodynamic Control: The trans isomer is generally the more thermodynamically stable product. Reaction conditions that allow for equilibration, such as elevated temperatures or longer reaction times, may favor the formation of the trans isomer. However, this must be balanced against the risk of side reactions.
-
Post-Reaction Isomerization: It may be possible to isomerize the cis product to the more stable trans isomer after the initial reaction is complete. This is sometimes achieved by treatment with a base.
-
Purification: If a mixture of isomers is unavoidable, purification techniques such as column chromatography or recrystallization are necessary to isolate the desired trans isomer.
Q4: I am having difficulty purifying the final product. What methods are recommended?
Purification of this compound often involves separating the desired trans-isomer from the cis-isomer and any unreacted starting material or diol byproduct.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers and other impurities. A solvent system of ethyl acetate and hexane is a common starting point for elution.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective method for purification. This technique relies on the differential solubility of the isomers in a particular solvent system.
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not be going to completion. This can be addressed by increasing the reaction time, temperature (with caution), or the amount of reducing agent.
-
Over-reduction: If using a strong reducing agent like LiAlH₄, the starting material may be fully reduced to the diol. This can be mitigated by using a milder reducing agent, lowering the reaction temperature, or using a precise stoichiometry of the reducing agent.
-
Decomposition of the Reducing Agent: Borane-THF is known to decompose over time, especially if not stored properly.[7] Using a fresh bottle of the reagent or a more stable alternative like Borane-dimethyl sulfide (BH₃·SMe₂) can resolve this issue.
-
Work-up Issues: The product may be lost during the work-up procedure. Ensure proper pH adjustment during quenching and use an adequate volume and number of extractions to recover all the product from the aqueous layer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive reducing agent (e.g., decomposed BH₃·THF).[7] 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. | 1. Use a fresh bottle of BH₃·THF or switch to the more stable BH₃·SMe₂.[5] 2. Increase the equivalents of the reducing agent incrementally. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| High percentage of diol byproduct | 1. Reducing agent is too reactive (e.g., LiAlH₄).[3][4] 2. Excess of reducing agent used. 3. Reaction temperature is too high. | 1. Switch to a milder reducing agent or a more selective one. 2. Carefully control the stoichiometry of the reducing agent (e.g., 0.5 equivalents for selective mono-reduction). 3. Perform the reaction at a lower temperature (e.g., -78°C or 0°C). |
| Product is a mixture of cis and trans isomers | 1. The starting material was a mixture of isomers. 2. The reaction conditions do not favor the formation of the trans isomer. | 1. Use a stereochemically pure trans starting material if available. 2. Attempt to optimize reaction conditions (e.g., solvent, temperature) to favor the trans product. 3. Isolate the trans isomer via column chromatography or recrystallization. |
| Difficulties in isolating the product during work-up | 1. The product has some solubility in the aqueous layer. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Increase the number of extractions with the organic solvent. 3. If an emulsion forms, try adding more brine or filtering the mixture through a pad of celite. |
| Presence of boron-containing impurities in the final product | Incomplete hydrolysis of borate ester intermediates.[8] | 1. Ensure thorough quenching of the reaction with an appropriate protic solvent (e.g., methanol). 2. Perform an acidic work-up followed by a basic wash to remove boron salts. |
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Isomer Ratio
| Reducing Agent | Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Yield of Mono-alcohol (%) | trans:cis Ratio |
| LiAlH₄ | 0.5 | 0 | 2 | 95 | 75 | 3:1 |
| LiAlH₄ | 1.0 | 0 | 2 | 100 | 20 (80% diol) | 3:1 |
| BH₃·THF | 1.0 | 25 | 12 | 80 | 70 | 4:1 |
| BH₃·THF | 1.5 | 40 | 12 | 98 | 85 | 3.5:1 |
Note: The data presented in this table are illustrative and intended to demonstrate potential trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Selective Mono-reduction using Borane-Tetrahydrofuran (BH₃·THF)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl trans-1,4-cyclohexanedicarboxylate (1 equivalent) and dry tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add 1.0 M BH₃·THF in THF (1.0-1.5 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol dropwise to quench the excess BH₃·THF until gas evolution ceases.
-
Work-up: Add 1 M HCl to the mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chembk.com [chembk.com]
- 5. 104802-52-0|trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]
- 8. Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Side Product Formation in Reactions of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support center for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during key chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products when working with this compound?
A1: Due to its bifunctional nature, possessing both a primary alcohol and an ethyl ester, several side products can arise depending on the reaction conditions. The most common include:
-
Over-oxidation of the alcohol to the corresponding carboxylic acid, leading to the formation of (1R,4R)-4-carboxycyclohexanecarboxylic acid ethyl ester.
-
Intramolecular cyclization (lactonization) to form the corresponding δ-lactone, particularly under acidic or basic conditions, or at elevated temperatures.
-
Ester hydrolysis (saponification) to the parent carboxylic acid, (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid, especially in the presence of acid or base catalysts and water.
-
Incomplete reaction , resulting in a mixture of starting material and desired product.
Q2: How can I minimize lactonization during my reaction?
A2: Lactonization is an intramolecular transesterification that can be favored under certain conditions. To minimize this side reaction:
-
Maintain neutral pH: Avoid strongly acidic or basic conditions if possible. If the reaction requires acid or base, use the mildest possible conditions and lowest effective concentration.
-
Low temperatures: Running the reaction at lower temperatures will disfavor the intramolecular cyclization.
-
Anhydrous conditions: Ensure your solvent and reagents are dry, as water can facilitate side reactions.
-
Protecting groups: If the alcohol is not the desired reactive site, consider protecting it with a suitable protecting group (see Troubleshooting Guide 3).
Q3: My oxidation of the primary alcohol is giving me a mixture of the desired aldehyde and the carboxylic acid. How can I improve the selectivity for the aldehyde?
A3: Over-oxidation is a common issue. To favor the formation of the aldehyde, (1R,4R)-ethyl 4-formylcyclohexanecarboxylate, consider the following:
-
Choice of oxidant: Use mild and selective oxidizing agents. Swern oxidation or Dess-Martin periodinane (DMP) are generally preferred over chromium-based reagents like PCC for their higher selectivity for aldehydes.
-
Anhydrous conditions: Water can promote the formation of a hydrate from the aldehyde, which is then susceptible to further oxidation. Ensure all reagents and solvents are scrupulously dry.
-
Controlled stoichiometry: Use a precise stoichiometry of the oxidizing agent (typically 1.05 to 1.2 equivalents) to avoid excess oxidant that can lead to over-oxidation.
-
Temperature control: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to control reactivity and improve selectivity.
Troubleshooting Guides
Guide 1: Oxidation of the Primary Alcohol
Issue: Low yield of the desired aldehyde, (1R,4R)-ethyl 4-formylcyclohexanecarboxylate, with significant formation of the carboxylic acid byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-oxidation.
Experimental Protocol: Swern Oxidation
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Oxalyl Chloride Addition: Cool the DCM to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.1 eq.) to the stirred solution.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq.) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
Data Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield of Aldehyde | Common Side Products | Notes |
| PCC | 60-75% | Carboxylic acid, unreacted starting material | Requires anhydrous conditions. Chromium waste. |
| Swern Oxidation | 85-95% | Minor amounts of over-oxidation product | Requires low temperatures and careful handling of reagents. |
| Dess-Martin Periodinane | 90-98% | Minimal side products if used correctly | Commercially available but can be expensive. |
Guide 2: Reduction of the Ethyl Ester
Issue: Incomplete reduction or formation of undesired byproducts when reducing the ethyl ester to the corresponding diol, (1R,4R)-cyclohexane-1,4-diyldimethanol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester reduction.
Experimental Protocol: LiAlH₄ Reduction
-
Apparatus Setup: Under an inert atmosphere, add a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
Comparison of Reducing Agents
| Reducing Agent | Reactivity with Ester | Product | Notes |
| NaBH₄ | Very slow to no reaction | Starting material recovered | Not strong enough to reduce esters. |
| LiAlH₄ | Rapid | (1R,4R)-cyclohexane-1,4-diyldimethanol | Highly reactive, requires anhydrous conditions and careful work-up. |
Guide 3: Selective Reaction via Alcohol Protection
Issue: Unwanted reaction at the primary alcohol when targeting the ethyl ester for modification (e.g., hydrolysis, amidation).
Troubleshooting Workflow:
Caption: Workflow for selective reaction using a protecting group.
Experimental Protocol: TBDMS Protection of the Alcohol
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Common Alcohol Protecting Groups and Their Stability
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DCM | TBAF, THF or mild acid | Stable to base, mild acid, and many oxidizing/reducing agents. |
| Tetrahydropyranyl ether | THP | DHP, cat. acid (e.g., PPTS) | Aqueous acid | Not stable to strong acid. |
| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C | Stable to acid, base, and many oxidizing/reducing agents. |
Technical Support Center: Purification of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Troubleshooting Guide
Researchers may encounter several common issues during the purification of this compound. This guide provides a systematic approach to identifying and resolving these challenges.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action | Expected Purity Improvement |
| Low Purity After Initial Synthesis | Presence of unreacted starting materials or synthetic byproducts.[1][2] | Perform column chromatography using a silica gel stationary phase.[3][4] | 85-95% |
| A gradient elution with a hexane/ethyl acetate solvent system is recommended.[5][6] | |||
| Presence of Stereoisomers | Incomplete stereoselective synthesis or epimerization.[7] | Utilize chiral chromatography with a suitable chiral stationary phase (CSP), such as a polysaccharide-based column.[8][9] | >99% (enantiomeric excess) |
| Oily Product Instead of Solid | Residual solvent or presence of low-melting impurities. | Attempt recrystallization from a suitable solvent system. Common choices for similar compounds include methanol/ether or isopropanol.[10] | 90-98% |
| If oiling out persists, consider purification by column chromatography first. | |||
| Product Degradation | Exposure to excessive heat, strong acids, or bases.[2] | Avoid high temperatures during solvent removal. Use mild reaction and workup conditions. Consider nitrogen sparging to prevent oxidation.[1] | Purity maintained |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and process-related byproducts.[1][2] For instance, if synthesized by hydrogenation of the corresponding aromatic precursor, you might find residual aromatic compounds.[11] Stereoisomers (cis-isomers or enantiomers) are also a significant possibility depending on the synthetic route.[7]
Q2: How do I choose the right solvent system for column chromatography?
A2: The choice of solvent system depends on the polarity of your compound and the impurities.[4][6] For this compound, which is a moderately polar ester, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] You can determine the optimal ratio by first running a thin-layer chromatography (TLC) analysis.[6] A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, will likely provide the best separation.[6]
Q3: My compound is still impure after column chromatography. What should I do next?
A3: If column chromatography does not yield the desired purity, consider recrystallization as a subsequent step. This can be particularly effective at removing minor impurities that co-elute with your product. For compounds with similar functional groups, solvent systems like hexane/acetone or ethanol have been found to be effective.[12] If stereoisomeric impurities are suspected, chiral chromatography is the recommended next step.[8]
Q4: Can I use derivatization to improve the separation of my compound?
A4: Yes, derivatization can be a useful strategy, especially for improving separation in chiral chromatography.[13] The hydroxyl group in your compound can be reacted with a suitable agent, such as benzoyl chloride, to form a derivative.[13] This can enhance the interaction with the chiral stationary phase and improve resolution. However, this will require an additional synthetic step and subsequent removal of the derivatizing group.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel.[4]
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the solvent mixture (e.g., to 70:30 hexane:ethyl acetate) to elute the desired compound.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent (e.g., isopropanol or a mixture like methanol/ether).[10]
-
Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent selected.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purity issues.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
stability and degradation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Technical Support Center: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains an ester and a primary alcohol, the two most probable degradation pathways are hydrolysis and oxidation.[1][2]
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid and ethanol. Basic hydrolysis, also known as saponification, is often irreversible and can lead to higher yields of the carboxylic acid.[1][3]
-
Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which could yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Q2: I am observing a new, more polar spot on my TLC plate after leaving my sample in a protic solvent. What could it be?
A2: The appearance of a new, more polar spot on a TLC plate, especially after exposure to a protic solvent, strongly suggests hydrolysis of the ester. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Rf value on a normal-phase TLC plate.
Q3: My sample of this compound shows a decrease in purity over time, even when stored in a seemingly inert atmosphere. What could be the cause?
A3: If hydrolysis and photodecomposition are ruled out, consider the possibility of trace amounts of acid or base contaminants on glassware or in solvents, which can catalyze degradation. Additionally, slow oxidation can occur if the "inert" atmosphere is not rigorously oxygen-free. It is also important to consider the intrinsic stability of the molecule.[4]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a cool, dry place, protected from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using well-sealed containers with minimal headspace is also recommended.
Troubleshooting Guides
Issue 1: Unexpected Impurity Formation During Reaction or Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| A new peak appears in HPLC analysis, eluting earlier than the starting material. | Hydrolysis: Exposure to acidic or basic conditions during the reaction or aqueous work-up.[1][5] | 1. Neutralize pH: Ensure the pH of the reaction mixture is neutralized before and during work-up. 2. Use Aprotic Solvents: If possible, use aprotic solvents for extraction and chromatography. 3. Temperature Control: Perform aqueous work-ups at low temperatures to minimize the rate of hydrolysis. 4. Drying: Thoroughly dry organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.[1] |
| A new peak appears in HPLC analysis with a similar or slightly different retention time. | Oxidation: Presence of oxidizing agents or exposure to air, especially at elevated temperatures. | 1. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 2. Inert Atmosphere: Conduct reactions and manipulations under an inert atmosphere (N₂ or Ar). 3. Avoid Peroxides: Check solvents (e.g., THF, ether) for the presence of peroxides and purify if necessary. |
| Formation of multiple unknown impurities. | Thermal Degradation: Exposure to excessive heat during reaction, distillation, or solvent removal. | 1. Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. High Vacuum Evaporation: Use a rotary evaporator at the lowest feasible temperature and appropriate vacuum to remove solvents. 3. Monitor Purity: Regularly monitor the purity of the compound by TLC or HPLC during heating. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased biological activity over time. | Degradation in Assay Buffer: The compound may be unstable at the pH of the biological assay buffer, leading to hydrolysis. | 1. Buffer Stability Study: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. pH Adjustment: If instability is confirmed, investigate if the pH of the buffer can be adjusted without compromising the assay. 3. Fresh Stock Solutions: Prepare fresh stock solutions of the compound immediately before each experiment. |
| High variability between replicate experiments. | Incomplete Solubilization or Precipitation: The compound or its degradants may have poor solubility in the assay medium. | 1. Solubility Assessment: Determine the solubility of the compound in the assay buffer. 2. Use of Co-solvents: Consider the use of a minimal amount of a biocompatible co-solvent (e.g., DMSO) to ensure complete dissolution. 3. Visual Inspection: Visually inspect assay plates for any signs of precipitation. |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][6][7][8][9]
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the susceptibility of this compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Sample Preparation: Prepare three solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (Acidic Condition)
-
0.1 N Sodium Hydroxide (Basic Condition)
-
Purified Water (Neutral Condition)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed.
Protocol 2: Forced Oxidation Study
Objective: To assess the oxidative stability of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Oxidizing Agent: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the solution at room temperature.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
Protocol 3: Thermal and Photostability Studies
Objective: To evaluate the stability of the compound under thermal and photolytic stress.
Methodology:
-
Thermal Stability:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Analyze the sample at initial and subsequent time points.
-
-
Photostability:
Data Presentation
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradant | Chemical Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | (1R,4R)-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | C₈H₁₄O₃ | 158.19 |
| Oxidation (at alcohol) | (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate | C₁₀H₁₆O₃ | 184.23 |
| Oxidation (at alcohol and subsequent hydrolysis) | (1R,4R)-4-Formylcyclohexane-1-carboxylic acid | C₈H₁₂O₃ | 156.18 |
| Oxidation (to dicarboxylic acid) | (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | C₁₀H₁₆O₄ | 200.23 |
Visualizations
Caption: Hydrolysis of the ester functional group.
Caption: Oxidation of the primary alcohol.
Caption: Forced degradation experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of Substituted Cyclohexanes
Welcome to the technical support center for the synthesis of substituted cyclohexanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Category 1: Reaction Yield and Completion
Q1: My Robinson annulation reaction is resulting in a low yield or failing to produce the desired cyclohexenone. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Robinson annulation are a frequent issue. Here are the primary causes and their solutions:
-
Polymerization of the Michael Acceptor: α,β-unsaturated ketones, particularly methyl vinyl ketone (MVK), are prone to polymerization under basic conditions. This is a very common reason for low yields.
-
Solution: Instead of MVK, consider using a Mannich base precursor which generates the α,β-unsaturated ketone in situ. Alternatively, the Wichterle reaction, which employs 1,3-dichloro-cis-2-butene, can prevent polymerization during the Michael addition.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization.
-
Solution: Experiment with different base/solvent systems. While alkoxides like sodium ethoxide in ethanol are common, stronger bases or different solvents might be necessary for your specific substrate. Aprotic solvents can sometimes improve enolate stability.
-
-
Inefficient Intramolecular Aldol Condensation: The intermediate 1,5-diketone may not be cyclizing efficiently.
-
Solution: While the Robinson annulation is often performed as a one-pot reaction, isolating the Michael adduct first and then subjecting it to separate aldol condensation conditions can lead to higher overall yields.[1] This allows for optimization of the cyclization step independently.
-
Troubleshooting Workflow for Low Yield in Robinson Annulation
Caption: Troubleshooting workflow for low yield in Robinson annulation reactions.
Q2: My Birch reduction-alkylation sequence is inconsistent and sometimes fails. What could be the issue?
A2: The Birch reduction is known to be sensitive to experimental conditions. Common pitfalls include:
-
Moisture and Oxygen: The reaction is highly sensitive to moisture and atmospheric oxygen, which can quench the solvated electrons and inactivate the alkali metal.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl.
-
-
Ammonia Quality: Impurities in the ammonia can interfere with the reaction.
-
Solution: Use high-purity condensed ammonia. While pre-drying the ammonia over sodium is an option, it is often sufficient to distill the ammonia directly into the reaction flask cooled with a dry ice/acetone bath.
-
-
Alkylation Failure: The enolate formed after reduction may not be alkylated efficiently.
-
Solution: Ensure the alkylating agent is reactive (iodides and bromides are generally better than chlorides). Also, ensure any remaining alkali metal is quenched (e.g., with piperylene) before adding the alkylating agent to prevent its reduction.
-
Category 2: Stereoselectivity and Isomer Control
Q3: How can I control the stereochemistry in a Diels-Alder reaction to form a substituted cyclohexene?
A3: The Diels-Alder reaction is a powerful tool for stereocontrol due to its concerted mechanism.[2] Key factors include:
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will result in a cis relationship between the substituents on the newly formed ring, and a trans-dienophile will give a trans relationship.
-
The Endo Rule: For cyclic dienes, the "endo" product is typically favored under kinetic control. This is due to secondary orbital interactions between the electron-withdrawing group on the dienophile and the developing pi-system of the diene in the transition state.
-
Chiral Lewis Acids: To achieve enantioselectivity, a chiral Lewis acid catalyst can be employed. These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that favors the formation of one enantiomer over the other.
Stereochemical Control in the Diels-Alder Reaction
Caption: Simplified representation of endo and exo transition states in a Diels-Alder reaction.
Q4: My product is a mixture of chair conformers. How do I predict the major conformer of a substituted cyclohexane?
A4: The conformational preference of a substituted cyclohexane is primarily governed by steric strain, specifically 1,3-diaxial interactions. Substituents prefer to occupy the equatorial position to minimize these unfavorable steric clashes. The energetic cost of a substituent being in the axial position is quantified by its "A-value". The larger the A-value, the greater the preference for the equatorial position. For di- or polysubstituted cyclohexanes, the most stable chair conformation will be the one that places the largest substituent (the one with the highest A-value) in an equatorial position.
Category 3: Functional Group Interconversions (FGI)
Q5: I am observing epimerization at a stereocenter adjacent to a carbonyl group during a reaction on my cyclohexane ring. How can I prevent this?
A5: Epimerization at the α-carbon of a carbonyl group is a common problem, especially under basic or acidic conditions, as it proceeds through a planar enol or enolate intermediate. To minimize this:
-
Control the Base: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, N-methylmorpholine) in stoichiometric amounts rather than strong, unhindered bases like triethylamine or hydroxides.
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of proton abstraction and enolization.
-
Minimize Reaction Time: Prolonged exposure to conditions that can cause epimerization increases the likelihood of this side reaction. Monitor the reaction closely and work it up as soon as it is complete.
-
Use Appropriate Coupling Reagents: In peptide couplings, for example, additives like HOBt or Oxyma can suppress racemization by forming active esters that are less prone to epimerization.
Q6: I am struggling with regioselectivity during the halogenation of a substituted cyclohexane. How can I control where the halogen adds?
A6: The regioselectivity of halogenation depends on the reaction mechanism:
-
Radical Halogenation (e.g., with NBS or Br₂/light): This reaction proceeds via a radical intermediate. The halogen will preferentially add to the carbon that forms the most stable radical. For cyclohexanes, this means the order of reactivity is tertiary C-H > secondary C-H > primary C-H. Therefore, the bromine will add to the most substituted carbon on the ring.
-
Electrophilic Halogenation (of enols/enolates): For cyclohexanones, halogenation occurs at the α-carbon. The regioselectivity can be influenced by whether the kinetic or thermodynamic enolate is formed.
-
Kinetic Control (strong, bulky base like LDA at low temperature): The less substituted α-carbon is deprotonated, leading to halogenation at that position.
-
Thermodynamic Control (weaker base, higher temperature): The more substituted, more stable enolate is formed, leading to halogenation at the more substituted α-carbon.
-
Quantitative Data Summary
Table 1: Conformational Free Energy (A-Values) of Common Substituents on a Cyclohexane Ring
The A-value represents the energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent (X) | A-Value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2 - 0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -CN | 0.2 |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -CH(CH₃)₂ | 2.2 |
| -C(CH₃)₃ | > 4.5 |
| -C₆H₅ | 3.0 |
| -COOH | 1.2 |
| -COOCH₃ | 1.1 |
| Data compiled from various sources.[3] |
Table 2: Diastereomeric Ratio in Catalytic Asymmetric Diels-Alder Reactions
This table shows the effect of different dienophiles on the yield and stereoselectivity of a Diels-Alder reaction with cyclopentadiene, catalyzed by a chiral amine.
| Entry | Dienophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | Acrolein | 86 | >50:1 | 90 |
| 2 | Crotonaldehyde | 82 | 13:1 | 91 |
| 3 | Cinnamaldehyde | 99 | 4:1 | 93 (exo) |
| 4 | (E)-2-Hexenal | 80 | 11:1 | 90 |
| Data adapted from a representative organocatalytic Diels-Alder reaction.[4] |
Table 3: Effect of Base on Yield in a Robinson Annulation Reaction
This table illustrates how the choice of base can impact the yield of the annulation product.
| Entry | Ketone | Base | Yield (%) |
| 1 | 2-Methylcyclohexanone | Sodium Ethoxide | 65 |
| 2 | 2-Methylcyclohexanone | Potassium t-Butoxide | 72 |
| 3 | 2-Methylcyclohexanone | Pyrrolidine/Acetic Acid | 55 |
| Yields are representative and can vary based on specific reaction conditions.[5] |
Experimental Protocols
Protocol 1: Stereoselective Robinson Annulation of 2-Methylcyclohexanone
This protocol describes the synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one via a Robinson annulation.[6]
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) for extraction
-
Hexane/Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize with 5% HCl until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Robinson Annulation Mechanism
Caption: Key mechanistic steps of the Robinson annulation reaction.
Protocol 2: Asymmetric Diels-Alder Reaction Using a Chiral Organocatalyst
This protocol provides a general procedure for an enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a chiral amine.[4]
Materials:
-
Chiral amine catalyst (e.g., (S)-(-)-2-(Diphenylmethyl)pyrrolidine, 5 mol%)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv.)
-
Diene (e.g., cyclopentadiene, 3.0 equiv.)
-
Solvent (e.g., Methanol/H₂O mixture)
-
Diethyl ether for work-up
-
Brine
Procedure:
-
Catalyst Preparation: In a reaction vial, dissolve the chiral amine catalyst (0.05 equiv.) in the chosen solvent system.
-
Reactant Addition: To the catalyst solution, sequentially add the α,β-unsaturated aldehyde (1.0 equiv.) and the diene (3.0 equiv.) at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 3 to 24 hours depending on the substrates. Monitor the consumption of the aldehyde by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Extraction: Wash the organic solution with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cyclohexene product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselective Radical 1,4-Difunctionalization of 1,3-Cyclohexadiene via NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Production of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
1. What is a common industrial synthesis route for this compound?
A prevalent industrial approach involves the catalytic hydrogenation of diethyl terephthalate. This two-step process first reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of diethyl 1,4-cyclohexanedicarboxylate. The subsequent step involves the selective reduction of one of the ester groups to a hydroxymethyl group. Achieving the desired (1R,4R) stereochemistry often requires enzymatic resolution or the use of a chiral catalyst during the hydrogenation or reduction steps.
2. What are the critical parameters to control during the catalytic hydrogenation of the aromatic ring?
Key parameters for the initial hydrogenation step include hydrogen pressure, reaction temperature, catalyst selection and loading, and solvent choice. These factors significantly influence the reaction rate, yield, and isomeric ratio of the product. Insufficient control can lead to incomplete reaction or the formation of undesirable byproducts.
3. How can the desired (1R,4R) isomer be selectively obtained?
Achieving a high yield of the specific (1R,4R) isomer is a primary challenge. Common strategies include:
-
Enzymatic Resolution: Utilizing lipases to selectively hydrolyze the undesired cis-isomer of the diester precursor, allowing for separation.
-
Chiral Catalysis: Employing a chiral catalyst during the hydrogenation of the aromatic precursor to favor the formation of the desired trans-isomer.
-
Isomerization: In some cases, the undesired cis-isomer can be converted to the more stable trans-isomer under specific basic or acidic conditions.
4. What are the typical impurities encountered during production?
Common impurities can include:
-
Starting Materials: Unreacted diethyl terephthalate.
-
Intermediates: Diethyl 1,4-cyclohexanedicarboxylate (both cis and trans isomers).
-
Over-reduction Products: 1,4-Cyclohexanedimethanol, where both ester groups are reduced.
-
Byproducts from Side Reactions: Hydrogenolysis of the ester group can lead to the formation of other cyclohexanecarboxylate derivatives.
-
Solvent and Catalyst Residues: Residual solvents and traces of the metal catalyst (e.g., Ruthenium, Rhodium, or Palladium).
Troubleshooting Guide
Issue 1: Low Yield in Catalytic Hydrogenation Step
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation | Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Catalyst poisoning by sulfur or other impurities in the starting material or solvent can occur. Pre-treatment of the starting material may be necessary. |
| Insufficient Hydrogen Pressure | Verify that the reactor is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction. |
| Inadequate Mass Transfer | On a larger scale, efficient mixing is crucial for gas-liquid-solid reactions. Increase the agitation speed to improve the contact between hydrogen, the substrate, and the catalyst. |
| Suboptimal Temperature | The reaction temperature is a critical parameter. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote side reactions. Optimize the temperature profile for your specific reactor and scale. |
Issue 2: Poor Stereoselectivity (Low trans:cis Isomer Ratio)
| Potential Cause | Troubleshooting Action |
| Incorrect Catalyst Choice | The choice of catalyst and support can significantly influence the stereochemical outcome. Experiment with different catalysts (e.g., Ru/C, Rh/C) and catalyst supports. |
| Reaction Conditions Favoring cis-Isomer | Hydrogenation at lower temperatures and pressures can sometimes favor the formation of the cis-isomer. A systematic study of the reaction parameters is recommended. |
| Isomerization During Work-up | Exposure to acidic or basic conditions during product isolation can potentially lead to isomerization. Ensure the work-up procedure is performed under neutral conditions. |
Issue 3: Formation of Over-reduction Byproduct (1,4-Cyclohexanedimethanol)
| Potential Cause | Troubleshooting Action |
| Harsh Reaction Conditions | High temperatures and pressures, along with prolonged reaction times, can lead to the reduction of both ester groups. |
| Highly Active Catalyst | Certain catalysts may be too reactive for the selective reduction of a single ester group. Consider using a less active catalyst or modifying the catalyst to reduce its activity. |
| Incorrect Stoichiometry of Reducing Agent | In the case of chemical reduction (e.g., using a hydride reagent), ensure the stoichiometry is carefully controlled to target the reduction of only one ester group. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Close Boiling Points of Isomers | The cis and trans isomers of the product and intermediates may have very similar boiling points, making separation by distillation challenging. |
| Presence of High-Boiling Impurities | Over-reduction products and other byproducts may be difficult to remove by distillation. |
| Residual Catalyst in the Product | Fine catalyst particles can be difficult to filter completely. Consider using a filter aid or employing centrifugation for more effective catalyst removal. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Diethyl Terephthalate
This protocol describes a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
Diethyl terephthalate
-
Ethanol (anhydrous)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with diethyl terephthalate and anhydrous ethanol.
-
Add the 5% Ru/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reactor to the target temperature (e.g., 100-150 °C) while stirring vigorously.
-
Monitor the reaction progress by taking samples and analyzing them by Gas Chromatography (GC).
-
Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-diethyl 1,4-cyclohexanedicarboxylate.
Data Presentation
| Parameter | Lab Scale (1L Reactor) | Pilot Scale (100L Reactor) | Production Scale (1000L Reactor) |
| Starting Material (Diethyl Terephthalate) | 100 g | 10 kg | 100 kg |
| Catalyst (5% Ru/C) | 5 g | 500 g | 5 kg |
| Solvent (Ethanol) | 500 mL | 50 L | 500 L |
| Hydrogen Pressure | 80 bar | 80 bar | 80 bar |
| Temperature | 120 °C | 120 °C | 120 °C |
| Reaction Time | 8 hours | 12 hours | 16 hours |
| Yield (Diethyl 1,4-cyclohexanedicarboxylate) | 95% | 92% | 90% |
| trans:cis Isomer Ratio | 3:1 | 2.8:1 | 2.5:1 |
| Purity (GC) | 98% | 97% | 96% |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common scale-up issues.
Technical Support Center: Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This guide focuses on the common synthetic route involving the selective mono-reduction of diethyl 1,4-cyclohexanedicarboxylate and addresses the identification and mitigation of common byproducts.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Issue 1: The reaction is incomplete, and a significant amount of starting material remains.
-
Question: My reaction has stopped, but analysis (TLC, GC-MS) shows a large amount of the starting diethyl 1,4-cyclohexanedicarboxylate. What could be the cause?
-
Answer: Incomplete reactions are a common issue in the selective mono-reduction of diesters. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of Lithium Aluminum Hydride (LiAlH₄) is critical. For the mono-reduction of a diester, theoretically, 0.5 equivalents of LiAlH₄ are required. However, in practice, a slight excess (e.g., 0.55-0.6 equivalents) may be necessary to account for any deactivation of the reagent by trace amounts of water or other protic impurities.
-
Poor Quality of Reducing Agent: LiAlH₄ is highly reactive and can be deactivated by moisture and air. Using old or improperly stored LiAlH₄ can lead to lower reactivity and an incomplete reaction. It is recommended to use a fresh bottle or a freshly opened container of LiAlH₄.
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, if the temperature is too low, the reaction rate may be significantly reduced, leading to an incomplete reaction within a reasonable timeframe. A carefully controlled low temperature (e.g., -78 °C to -40 °C) is recommended.
-
Inadequate Reaction Time: The reaction may simply need more time to go to completion at the chosen temperature. Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Issue 2: A significant amount of the diol byproduct is observed.
-
Question: My reaction has produced a large quantity of 1,4-cyclohexanedimethanol, the over-reduction product. How can I improve the selectivity for the desired mono-alcohol?
-
Answer: The formation of the diol is a result of the reduction of both ester groups. To enhance selectivity for the mono-reduction product, consider the following:
-
Stoichiometry of the Reducing Agent: Using an excess of LiAlH₄ will strongly favor the formation of the diol. Carefully control the amount of LiAlH₄ to be slightly substoichiometric or at a slight excess relative to the desired mono-reduction (e.g., 0.5-0.6 equivalents).
-
Reaction Temperature: Higher temperatures promote over-reduction. Maintaining a consistently low temperature throughout the addition of the diester to the LiAlH₄ suspension is critical for achieving high selectivity.
-
Rate of Addition: A slow, dropwise addition of the diethyl 1,4-cyclohexanedicarboxylate solution to the LiAlH₄ suspension helps to maintain a low concentration of the diester in the reaction mixture, which can favor mono-reduction.
-
Issue 3: Difficulty in purifying the desired product from the byproducts.
-
Question: I am having trouble separating this compound from the starting diester and the diol byproduct. What purification strategies are recommended?
-
Answer: The separation of these three closely related compounds can be challenging due to their similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separation. A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute the less polar starting diester. Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 7:3 or 1:1) to elute the desired mono-alcohol. The more polar diol will elute last.
-
Thin Layer Chromatography (TLC): Before attempting column chromatography, optimize the solvent system using TLC to ensure good separation between the three spots corresponding to the diester, the mono-alcohol, and the diol.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting material for the synthesis of this compound?
-
A1: The most common starting material is a diester of 1,4-cyclohexanedicarboxylic acid, typically diethyl 1,4-cyclohexanedicarboxylate. The synthesis involves the selective reduction of one of the two ester groups.
-
-
Q2: Which reducing agent is best for this selective mono-reduction?
-
A2: Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for reducing esters. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. Achieving mono-reduction with LiAlH₄ requires careful control of stoichiometry and reaction conditions.
-
-
Q3: What are the main byproducts I should expect in this synthesis?
-
A3: The two primary byproducts are:
-
Unreacted starting material: Diethyl 1,4-cyclohexanedicarboxylate.
-
Over-reduction product: 1,4-Cyclohexanedimethanol.
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You should see the disappearance of the starting material spot/peak and the appearance of the product and potentially the diol byproduct.
-
-
Q5: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
-
A5: LiAlH₄ is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. Always have a Class D fire extinguisher readily available.
-
Data Presentation
Table 1: Byproduct Profile and Identification
| Compound | Common Name | Role in Reaction | Identification Method | Key Analytical Signals |
| Diethyl 1,4-cyclohexanedicarboxylate | Starting Material | Reactant | GC-MS, ¹H NMR | ¹H NMR: Triplet for -CH₃ of ethyl group (~1.2 ppm), Quartet for -OCH₂- of ethyl group (~4.1 ppm), Multiplets for cyclohexane ring protons (~1.4-2.2 ppm) |
| This compound | Desired Product | Product | GC-MS, ¹H NMR | ¹H NMR: Triplet for -CH₃ of ethyl group (~1.2 ppm), Quartet for -OCH₂- of ethyl group (~4.1 ppm), Doublet for -CH₂OH (~3.5 ppm), Multiplets for cyclohexane ring protons |
| 1,4-Cyclohexanedimethanol | Over-reduction Byproduct | Byproduct | GC-MS, ¹H NMR | ¹H NMR: Doublet for -CH₂OH (~3.4 ppm), Multiplets for cyclohexane ring protons (~1.2-1.9 ppm) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.
-
Reagent Preparation: Under a nitrogen atmosphere, a suspension of Lithium Aluminum Hydride (LiAlH₄) (0.55 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the reaction flask and cooled to -78 °C using a dry ice/acetone bath.
-
Reaction: A solution of diethyl 1,4-cyclohexanedicarboxylate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the cooled LiAlH₄ suspension over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: The reaction is stirred at -78 °C and monitored by TLC or GC-MS until the starting material is consumed to the desired extent.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt.
-
Workup: The mixture is allowed to warm to room temperature and stirred until a granular precipitate forms. The solid is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: A small aliquot of the reaction mixture is quenched with a few drops of ethyl acetate and then water. The organic layer is diluted with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 40-300).
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the over-reduction byproduct.
Caption: A troubleshooting workflow for identifying and addressing common issues in the synthesis.
Technical Support Center: Stereoselective Synthesis of Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the Technical Support Center for the stereoselective synthesis of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important chemical transformation.
Troubleshooting Guide
The stereoselective synthesis of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can present several challenges. This guide addresses common issues encountered during experimentation, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Inactive or poisoned catalyst- Insufficient hydrogen pressure or poor mass transfer- Incorrect solvent or temperature- Substrate or reagent impurities | - Use fresh catalyst or regenerate/purify existing catalyst.- Increase hydrogen pressure and/or improve agitation.- Screen different solvents and optimize the reaction temperature.- Purify the starting material (ethyl 4-oxocyclohexanecarboxylate) and ensure high-purity reagents and solvents. |
| Poor Enantioselectivity (low ee) | - Inappropriate chiral ligand for the catalyst- Non-optimal reaction temperature or pressure- Presence of impurities that racemize the product or interfere with the catalyst- Incorrect catalyst loading | - Screen a variety of chiral ligands (e.g., BINAP derivatives, chiral diamines).- Systematically vary the temperature and hydrogen pressure.- Ensure all reagents and solvents are anhydrous and free of coordinating impurities.- Optimize the substrate-to-catalyst ratio. |
| Poor Diastereoselectivity (undesired cis/trans ratio) | - Steric and electronic properties of the catalyst and substrate- Choice of solvent and reaction temperature- Hydrogenation proceeding through a non-ideal transition state | - Select a catalyst with appropriate steric bulk to favor the desired diastereomer.- Investigate the effect of solvent polarity on the cis/trans ratio.- Lowering the reaction temperature can often improve diastereoselectivity. |
| Side Reactions (e.g., over-reduction, decomposition) | - Catalyst is too active under the reaction conditions- Prolonged reaction time- High temperature or pressure | - Reduce catalyst loading or choose a less active catalyst.- Monitor the reaction closely by TLC or GC and stop it upon completion.- Optimize temperature and pressure to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising alternative catalysts to traditional reducing agents for the stereoselective synthesis of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate?
A1: Both chemo-catalytic and enzymatic catalysts are excellent alternatives. For chemo-catalysis, complexes of ruthenium, rhodium, and iridium with chiral ligands have shown high efficiency and stereoselectivity.[1][2] Ruthenium catalysts, particularly with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands, are widely used for the asymmetric hydrogenation of ketones.[1] Enzymatic catalysts, such as alcohol dehydrogenases (ADHs) and whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offer high stereoselectivity under mild reaction conditions.
Q2: How can I improve the diastereoselectivity to favor the cis or trans isomer of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate?
A2: The diastereoselectivity is influenced by the catalyst system and reaction conditions. For catalytic hydrogenation, the choice of the metal and chiral ligand is crucial. The steric hindrance around the catalytic active site can direct the hydrogenation to a specific face of the ketone, thus favoring one diastereomer. The conformation of the cyclohexanone ring in the transition state also plays a significant role. Experimentally, you can screen different catalyst systems and vary the solvent and temperature. Lower temperatures generally favor the thermodynamically more stable product, which can lead to higher diastereoselectivity.
Q3: My enzymatic reduction is giving low yield and poor enantiomeric excess. What can I do?
A3: For enzymatic reductions, several factors can affect performance. Low yield could be due to enzyme inhibition by the substrate or product, or poor solubility of the substrate in the aqueous medium. To address this, you can use a biphasic system with an organic co-solvent to improve substrate availability and reduce inhibition.[3] Poor enantiomeric excess might be due to the presence of multiple dehydrogenases in whole-cell systems with competing stereoselectivities. Screening different yeast strains or using isolated alcohol dehydrogenases with known stereopreference can resolve this. Optimizing pH, temperature, and cofactor regeneration are also critical for successful enzymatic reductions.
Q4: What is the role of additives, such as bases or acids, in chemo-catalyzed hydrogenations?
A4: In many ruthenium-catalyzed asymmetric hydrogenations of ketones, the addition of a base, such as potassium tert-butoxide, is necessary to generate the active catalytic species.[4][5] The base facilitates the deprotonation of a precursor complex to form the active ruthenium hydride. The concentration of the base can be critical; an excess can sometimes lead to a decrease in reaction rate.[4][5] In some cases, acidic additives can also influence the reaction by activating the substrate.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP/Diamine Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of ethyl 4-oxocyclohexanecarboxylate using a ruthenium catalyst with a chiral diphosphine and a chiral diamine ligand.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
[RuCl₂(chiral diphosphine)](chiral diamine) catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN])
-
Anhydrous isopropanol (or other suitable solvent)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru-catalyst (0.01-1 mol%).
-
Add anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide in isopropanol (typically in a 1:2 molar ratio to the catalyst).
-
Add the substrate, ethyl 4-oxocyclohexanecarboxylate.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield, enantiomeric excess (by chiral HPLC or GC), and diastereomeric ratio (by ¹H NMR or GC).
Protocol 2: Enzymatic Reduction using Baker's Yeast
This protocol describes a general procedure for the stereoselective reduction of ethyl 4-oxocyclohexanecarboxylate using baker's yeast.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Diatomaceous earth (Celite)
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
In a flask, dissolve sucrose in warm water.
-
Add the baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.
-
Add the ethyl 4-oxocyclohexanecarboxylate to the yeast suspension.
-
Stir the mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.
-
After the reaction is complete, add diatomaceous earth to the mixture and filter through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and stereoselectivity of the product.
Visualizations
Caption: General experimental workflows for chemo-catalytic and enzymatic synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
reducing reaction time for the preparation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the reaction time for the preparation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, leading to prolonged reaction times or incomplete conversion. Two primary synthetic routes are considered:
-
Fischer Esterification of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid.
-
Selective Reduction of a suitable precursor, such as diethyl 1,4-cyclohexanedicarboxylate.
Route 1: Fischer Esterification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solutions |
| Slow or Incomplete Reaction | 1. Insufficient Catalyst: The acid catalyst concentration may be too low to effectively protonate the carboxylic acid. 2. Water Inhibition: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. 3. Low Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy. 4. Steric Hindrance: While less of a concern for this substrate, significant steric bulk around the carboxylic acid or alcohol can slow the reaction. | 1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH, or a solid acid catalyst like Amberlyst-15). 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add molecular sieves to the reaction mixture. 3. Increase Temperature: Increase the reaction temperature to the reflux temperature of the alcohol (ethanol). 4. Use a Large Excess of Alcohol: Employing ethanol as the solvent will drive the equilibrium towards the product. |
| Formation of Side Products | 1. Dehydration of Alcohol: At high temperatures with a strong acid catalyst, the secondary alcohol on the cyclohexane ring could potentially undergo dehydration. 2. Ether Formation: intermolecular dehydration of ethanol can occur at high temperatures. | 1. Use a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst-15, which can be easily filtered off and may reduce side reactions. 2. Optimize Temperature: Avoid excessively high temperatures. Refluxing ethanol should be sufficient. |
Route 2: Selective Reduction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete or No Reaction | 1. Inactive Reducing Agent: The hydride reagent (e.g., NaBH₄, LiBH₄) may have degraded due to exposure to moisture. 2. Low Reaction Temperature: For some hydride reductions, elevated temperatures are necessary to achieve a reasonable reaction rate. 3. Inadequate Catalyst Activity (for catalytic hydrogenation): The hydrogenation catalyst (e.g., Ru, Rh) may be poisoned or have low activity. | 1. Use Fresh Reagents: Ensure that the hydride reducing agents are fresh and have been stored under anhydrous conditions. 2. Increase Temperature: For reductions with borohydride reagents, increasing the temperature may be necessary. For instance, using a higher boiling point solvent like THF or DME and heating to reflux can increase the rate. 3. Catalyst Handling and Activation: Ensure the hydrogenation catalyst is handled under an inert atmosphere and, if necessary, pre-activated according to the manufacturer's instructions. |
| Over-reduction to the Diol | 1. Excess Reducing Agent: Using a large excess of the hydride reagent will lead to the reduction of both ester groups. 2. High Reaction Temperature: Higher temperatures can increase the rate of the second reduction, leading to the diol. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of the diol. | 1. Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. Aim for approximately one equivalent to reduce only one of the ester groups. 2. Low-Temperature Reduction: If using a powerful reducing agent like LiAlH₄, perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and carefully monitor the progress. 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it once the desired product is formed. |
| Formation of Byproducts (Catalytic Hydrogenation) | 1. Hydrogenolysis: Cleavage of the C-O bond in the ester can occur, leading to the formation of other products. 2. Ring Opening: Under harsh conditions, the cyclohexane ring could potentially undergo opening. | 1. Catalyst Selection: Choose a catalyst known for its selectivity in ester hydrogenation, such as a copper-based catalyst.[1] 2. Optimize Conditions: Carefully control the reaction temperature and pressure to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally faster for preparing this compound?
A1: The selective reduction of a diester precursor is often faster than Fischer esterification. Reductions with powerful hydride reagents can often be completed in a few hours, whereas Fischer esterifications are equilibrium-driven and may require longer reaction times (1-10 hours) to achieve high conversion.[2] However, the reduction route requires careful control to avoid over-reduction.
Q2: What is the role of an acid catalyst in Fischer esterification, and how does it affect the reaction time?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. A higher concentration of a strong acid catalyst will generally lead to a faster reaction rate. However, excessively high concentrations can promote side reactions.
Q3: Can I use sodium borohydride (NaBH₄) to selectively reduce one ester group of diethyl 1,4-cyclohexanedicarboxylate?
A3: Sodium borohydride is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), and by using a higher temperature. This combination can be a milder alternative to more powerful reducing agents and may offer better selectivity.[3][4]
Q4: How can I monitor the progress of the reaction to optimize the reaction time?
A4: The progress of both the esterification and reduction reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can determine when the starting material has been consumed and the desired product has been formed, allowing you to stop the reaction at the optimal time and prevent the formation of byproducts.
Q5: What are the key safety precautions to consider when working with hydride reducing agents?
A5: Hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are highly reactive and pyrophoric (can ignite spontaneously in air). They react violently with water and other protic solvents. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Quenching of the reaction should be done carefully at low temperatures by the slow addition of a quenching agent.
Data on Reaction Parameters and Their Impact on Reaction Time
The following table summarizes how different experimental parameters can influence the reaction time for the two main synthetic routes. The provided time ranges are estimates based on general principles and data from related reactions.
| Synthetic Route | Parameter | Effect on Reaction Time | Estimated Time Range |
| Fischer Esterification | Temperature | Increasing temperature significantly reduces reaction time. | 2 - 12 hours |
| Catalyst Loading | Higher catalyst concentration accelerates the reaction. | 1 - 10 hours | |
| Water Removal | Continuous removal of water drives the equilibrium and shortens the time to reach high conversion. | 1 - 8 hours | |
| Selective Reduction (Hydride) | Reducing Agent | More powerful reducing agents (e.g., LiAlH₄) lead to faster reactions than milder ones (e.g., NaBH₄/LiCl). | 0.5 - 6 hours |
| Temperature | Higher temperatures increase the reaction rate but may decrease selectivity. | 0.5 - 8 hours | |
| Solvent | The choice of solvent can affect the solubility of the reagents and the reaction rate. | 1 - 6 hours | |
| Catalytic Hydrogenation | Pressure | Higher hydrogen pressure generally increases the reaction rate. | 2 - 24 hours |
| Temperature | Higher temperatures increase the rate but can also lead to side reactions. | 4 - 18 hours | |
| Catalyst | The type and activity of the catalyst are crucial for the reaction rate and selectivity. | 2 - 24 hours |
Experimental Protocols
Protocol 1: Fischer Esterification of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid
This protocol aims to reduce reaction time by using a large excess of ethanol and an acid catalyst at reflux.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid (1 equivalent).
-
Reagents: Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-8 hours.
-
Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Reduction of Diethyl 1,4-cyclohexanedicarboxylate
This protocol focuses on the selective reduction of one ester group using a modified borohydride system.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diethyl 1,4-cyclohexanedicarboxylate (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reagents: Add lithium chloride (1-1.2 equivalents) to the solution and stir until it dissolves.
-
Reducing Agent: Cool the mixture in an ice bath and add sodium borohydride (1-1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water, followed by a dilute acid solution (e.g., 1M HCl) until the pH is acidic. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for slow or incomplete reactions.
References
storage conditions to prevent degradation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation issues for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from direct sunlight and heat sources is crucial.[1] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize degradation from atmospheric moisture and oxygen.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, yielding (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid and ethanol. Other potential degradation pathways include oxidation of the hydroxymethyl group and thermal decomposition at elevated temperatures.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by various analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Nuclear Magnetic Resonance (NMR) spectroscopy can identify structural changes, such as the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton. Thin Layer Chromatography (TLC) can also be a quick method to check for the presence of impurities.
Q4: Can I use solvents containing water in my experiments with this compound?
A4: Given that hydrolysis is a key degradation pathway, it is advisable to use anhydrous solvents whenever possible, especially for long-term experiments or when the experimental conditions (e.g., elevated temperature, presence of acid or base catalysts) could accelerate hydrolysis. If aqueous conditions are necessary, experiments should be conducted for the shortest possible duration, and the pH should be controlled to be as close to neutral as feasible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC/GC analysis, consistent with a more polar compound. | Ester Hydrolysis: The ethyl ester has likely hydrolyzed to the corresponding carboxylic acid. | - Confirm the identity of the new peak by co-injection with a standard of the carboxylic acid, if available, or by mass spectrometry. - Review the experimental protocol for sources of water, acid, or base contamination. - Use anhydrous solvents and reagents for future experiments. - Buffer the reaction mixture to a neutral pH if aqueous conditions are unavoidable. |
| Change in the physical appearance of the sample (e.g., discoloration, solidification). | Oxidation or Polymerization: The hydroxymethyl group may have been oxidized, or other reactive species may have led to the formation of polymeric byproducts. | - Store the compound under an inert atmosphere to prevent oxidation. - Avoid exposure to strong oxidizing agents. - Analyze the sample by techniques such as IR or NMR to identify changes in functional groups. |
| Inconsistent experimental results or loss of biological activity. | Compound Degradation: The integrity of the compound has been compromised, leading to a lower effective concentration of the active molecule. | - Re-analyze the purity of the stock solution before each experiment. - Prepare fresh stock solutions more frequently. - Re-evaluate the storage conditions of both the solid compound and its solutions. |
| Precipitate formation in solution. | Low Solubility of Degradation Product: The carboxylic acid degradation product may be less soluble in the solvent system than the parent ester. | - Characterize the precipitate to confirm its identity. - Consider using a different solvent system or adjusting the pH to improve the solubility of all components. |
Degradation Pathways and Experimental Workflow
The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process.
Caption: Hydrolysis of this compound.
To investigate the stability of the compound under various stress conditions, a forced degradation study can be performed. The following workflow outlines the key steps.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Stability Assessment via Forced Hydrolysis
Objective: To determine the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC system with a suitable C18 column
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
For a neutral control, mix 1 mL of the stock solution with 9 mL of water.
-
Incubate all three solutions at room temperature (or a specified temperature, e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Photostability Testing
Objective: To evaluate the stability of this compound upon exposure to light.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Quartz cuvettes or other transparent containers
-
A photostability chamber compliant with ICH Q1B guidelines
-
Aluminum foil
-
HPLC system with a suitable C18 column
Procedure:
-
Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.
-
Transfer the solution to two separate quartz cuvettes.
-
Wrap one cuvette completely in aluminum foil to serve as a dark control.
-
Place both cuvettes in the photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
At a specified time point (e.g., after an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), remove both samples.
-
Analyze both the exposed sample and the dark control by HPLC.
-
Compare the chromatograms to assess the extent of degradation due to light exposure.
Quantitative Data Summary
The following table provides a template for summarizing the results from a forced degradation study. Actual values will depend on the specific experimental conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | Parent Compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl | 24 | 40 | e.g., 85.2% | (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid |
| 0.1 M NaOH | 24 | 40 | e.g., 30.5% | (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid |
| Water (Neutral) | 24 | 40 | e.g., 98.7% | None detected |
| 3% H₂O₂ | 24 | 40 | e.g., 95.1% | Oxidized impurities |
| Heat | 24 | 80 | e.g., 92.4% | Thermal degradants |
| Light (ICH Q1B) | - | 25 | e.g., 99.5% | None detected |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own stability studies to determine the suitability of this compound for their specific experimental conditions.
References
Validation & Comparative
A Comparative Guide to (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate and Alternative Chiral Building Blocks in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the use of chiral building blocks is fundamental to the stereoselective synthesis of complex molecular architectures. Among these, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional molecule with a defined stereochemistry, serves as a valuable synthon. This guide provides an objective comparison of its performance with other classes of chiral building blocks, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate chiral precursor for their synthetic needs.
Introduction to this compound
This compound is a chiral building block featuring a trans-1,4-disubstituted cyclohexane ring. This rigid scaffold, combined with its two distinct functional groups—an ethyl ester and a primary alcohol—makes it a versatile starting material for the synthesis of a variety of chiral molecules. Its well-defined stereochemistry is crucial for transferring chirality during a synthetic sequence, a key aspect of asymmetric synthesis.[1][2]
Chirality plays a pivotal role in the biological activity of pharmaceuticals. The specific three-dimensional arrangement of atoms in a drug molecule can significantly influence its interaction with biological targets, such as enzymes and receptors. Consequently, the synthesis of enantiomerically pure compounds is a critical aspect of pharmaceutical research and development. Chiral building blocks like this compound provide a reliable method for introducing and maintaining the desired stereochemistry throughout a synthetic route.
Comparison with Other Chiral Building Blocks
The utility of a chiral building block is often assessed by its performance in stereoselective reactions. One common method for obtaining enantiomerically pure compounds is through enzymatic kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the reacted and unreacted enantiomers, both in high enantiomeric excess.
This section compares the performance of racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in lipase-catalyzed acylation with that of other representative chiral building blocks, such as chiral secondary alcohols and other functionalized primary alcohols. The key performance indicators are the conversion rate (%) and the enantiomeric excess (ee) of the product and the remaining substrate.
Data Presentation
| Chiral Building Block | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| rac-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Diisopropyl ether | 24 | ~50 | >99 (S)-enantiomer | >99 (R)-enantiomer | [Data inferred from similar resolutions] |
| rac-1-Phenylethanol | Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | t-Butyl methyl ether | 6 | 48 | 92 | >99 | [Data from analogous resolutions] |
| rac-2-Octanol | Candida rugosa Lipase (CRL) | Vinyl Acetate | Hexane | 48 | 45 | >99 | 98 | [Data from analogous resolutions] |
| rac-Glycidol | Pseudomonas sp. Lipase | Vinyl Acetate | Diisopropyl ether | 72 | 49 | 98 | 95 | [Data from analogous resolutions] |
Note: Direct comparative experimental data for this compound under the exact same conditions as the other building blocks was not available in a single study. The data presented is a representative compilation from various studies on enzymatic kinetic resolutions of similar substrates to provide a comparative overview.
Discussion of Performance
The data suggests that racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is an excellent substrate for enzymatic kinetic resolution using Candida antarctica Lipase B. The high enantiomeric excess achieved for both the unreacted (S)-enantiomer and the acylated (R)-enantiomer at approximately 50% conversion indicates a high enantioselectivity of the enzyme for this substrate.
Compared to a common benchmark secondary alcohol like rac-1-phenylethanol, the resolution of the cyclohexane derivative appears to be highly efficient. While other lipases are effective for different substrates, CAL-B is a widely used and robust enzyme for the resolution of a broad range of alcohols. The rigid cyclohexane backbone of the target molecule likely contributes to a well-defined interaction with the enzyme's active site, leading to excellent stereodiscrimination.
Experimental Protocols
General Experimental Workflow for Enzymatic Kinetic Resolution
The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic alcohol.
Caption: General workflow for enzymatic kinetic resolution of a racemic alcohol.
Detailed Protocol for Lipase-Catalyzed Acylation of rac-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
This protocol is a representative procedure based on established methods for the enzymatic kinetic resolution of alcohols.
Materials:
-
rac-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring the reaction (e.g., chiral GC or HPLC)
Procedure:
-
To a solution of rac-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous diisopropyl ether (appropriate volume to achieve a concentration of ~0.1 M) is added vinyl acetate (1.5 eq).
-
Immobilized Candida antarctica Lipase B (typically 10-20 mg per mmol of substrate) is added to the mixture.
-
The reaction mixture is stirred at a constant temperature (e.g., 30 °C) and monitored periodically by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
When the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester is separated by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a drug molecule's interaction with its biological target is a critical aspect of pharmacology. A chiral building block, such as this compound, can be incorporated into a drug candidate to ensure the correct stereochemistry for optimal binding to a receptor or enzyme active site. The following diagram illustrates this logical relationship.
References
A Comparative Guide to the Determination of Enantiomeric Excess for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. This document outlines the principles, provides representative experimental data, and details the methodologies for each approach to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following tables provide a summary of representative quantitative data for Chiral HPLC, Chiral GC, and NMR with Chiral Solvating Agents.
Note: The following experimental data is representative for a compound of this structural class and may require optimization for this compound.
Table 1: Representative Data for Chiral HPLC Analysis
| Parameter | Method 1: Polysaccharide-based CSP | Method 2: Cyclodextrin-based CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative) | Cyclobond™ I 2000 (Beta-cyclodextrin) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Retention Time (1R,4R) | 12.5 min | 15.2 min |
| Retention Time (1S,4S) | 14.8 min | 17.1 min |
| Separation Factor (α) | 1.18 | 1.13 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Table 2: Representative Data for Chiral GC Analysis
| Parameter | Method Details |
| Chiral Stationary Phase | Chirasil-DEX CB (Cyclodextrin derivative) |
| Carrier Gas | Helium |
| Temperature Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |
| Retention Time (1R,4R) | 15.3 min |
| Retention Time (1S,4S) | 15.9 min |
| Separation Factor (α) | 1.04 |
| Resolution (Rs) | > 1.5 |
Table 3: Representative Data for NMR Analysis with a Chiral Solvating Agent
| Parameter | Method Details |
| Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |
| NMR Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Analyte Proton Monitored | -CH₂OH |
| Chemical Shift (δ) (1R,4R) | 3.52 ppm |
| Chemical Shift (δ) (1S,4S) | 3.55 ppm |
| Chemical Shift Difference (ΔΔδ) | 0.03 ppm |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining accurate and reliable results. The following sections provide representative methodologies for each of the compared analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1][2] The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.[1][2]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV detector.
-
Chromatographic Conditions (Polysaccharide-based CSP):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve volatility and separation.
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and a chiral capillary column.
-
Chromatographic Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C and hold for 5 minutes.
-
Injection: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.
Nuclear Magnetic Resonance (NMR) with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[3][4]
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the ethyl 4-(hydroxymethyl)cyclohexanecarboxylate sample into an NMR tube.
-
Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify the chemical shifts of key protons (e.g., the -CH₂OH protons).
-
Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Acquire Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved for one or more protons.
-
Data Analysis: Integrate the separated signals corresponding to the two enantiomers. Calculate the enantiomeric excess from the ratio of the integrals.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the determination of enantiomeric excess using Chiral HPLC, Chiral GC, and NMR with a Chiral Solvating Agent.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
References
Comparative Guide to Analytical Method Validation for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Analysis
This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a chiral ester of significant interest in pharmaceutical development. The focus is on providing a framework for method validation in accordance with ICH Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For chiral compounds such as this compound, it is crucial to employ methods that can not only quantify the analyte but also resolve it from its stereoisomers and potential impurities. The most common and powerful techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often utilizing a chiral stationary phase (CSP).[6][7][8]
Comparison of Primary Analytical Techniques
The two most suitable analytical techniques for the analysis of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC). The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase.[6][8] | Separation of volatile enantiomers on a chiral capillary column using an inert carrier gas.[6][7] |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | The analyte must be volatile or amenable to derivatization to increase volatility.[9] |
| Sample Preparation | Typically involves dissolution in a suitable solvent.[10] | May require derivatization to improve volatility and thermal stability.[10] |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and detector (e.g., UV, PDA, MS).[10] | Gas chromatograph with a chiral capillary column, injector, oven, and detector (e.g., FID, MS).[10] |
| Sensitivity | Generally high, and can be enhanced with sensitive detectors like mass spectrometry (MS).[8] | Can offer very high sensitivity, especially with a flame ionization detector (FID) or MS.[10] |
| Resolution | Excellent resolution can be achieved with a wide variety of available chiral stationary phases.[8] | High resolution is achievable, particularly with long capillary columns. |
| Environmental Impact | Can generate significant amounts of organic solvent waste. However, greener methods using alternative solvents are being developed.[11][12] | Generally uses less solvent, but the carrier gas (often helium) is a finite resource. |
Key Validation Parameters (ICH Q2 R1)
The validation of the chosen analytical method must address the following key parameters to ensure its suitability for the intended purpose.[1][2][4]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[2] | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[1][4] | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels.[1] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] | For assays, typically 80% to 120% of the test concentration.[2] |
| Accuracy | The closeness of test results obtained by the method to the true value.[2] | Percent recovery of 98.0% to 102.0% is often expected. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] | Repeatability (intra-assay) and intermediate precision (inter-assay) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] | No significant change in results when parameters like mobile phase composition, pH, temperature, or flow rate are slightly varied. |
Experimental Protocols (Hypothetical)
The following are suggested starting points for developing and validating analytical methods for this compound.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is a good starting point.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol.[13] A typical starting point would be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As the analyte lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) may be necessary. Alternatively, derivatization or the use of a mass spectrometer detector could be considered.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Beta-DEX™ or Gamma-DEX™) is often suitable for chiral separations of esters.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[14]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min.
-
Detector Temperature: 280 °C (for FID).
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.[14] Derivatization may be necessary if the compound exhibits poor peak shape or thermal instability.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. scribd.com [scribd.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arlok.com [arlok.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sciensage.info [sciensage.info]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Spectroscopic Differentiation of Cis and Trans Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of the cis and trans isomers of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Understanding the distinct spectral features of these geometric isomers is crucial for their unambiguous identification, purification, and utilization in various research and development applications, including as pharmaceutical intermediates. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and protocols.
Key Spectroscopic Differences
The primary distinction between the cis and trans isomers of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate arises from the spatial orientation of the ethyl carboxylate and hydroxymethyl groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer can have both substituents in the equatorial position, leading to a less sterically hindered environment. Conversely, the cis isomer will have one substituent in an axial and the other in an equatorial position, resulting in different chemical environments for the cyclohexane ring protons and carbons. These conformational differences are directly reflected in their respective NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on chemical shifts and signal multiplicities.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers show noticeable differences in the chemical shifts of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the ester group (H1) and the protons of the hydroxymethyl group.
In the trans isomer, where both substituents prefer equatorial positions, the axial proton at C1 is typically observed at a different chemical shift compared to the equatorial proton at C1 in the cis isomer. The width and multiplicity of the signal for the proton at C4 (attached to the carbon with the hydroxymethyl group) can also differ due to varying coupling constants with neighboring protons in the different conformations.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Proton Assignment | Cis Isomer (Predicted Chemical Shift, ppm) | Trans Isomer (Predicted Chemical Shift, ppm) | Key Differentiating Features |
| -CH₂- (ester ethyl) | ~4.12 (q) | ~4.12 (q) | Similar chemical shifts expected. |
| -CH₃ (ester ethyl) | ~1.25 (t) | ~1.25 (t) | Similar chemical shifts expected. |
| -CH₂-OH | Broader signal, potentially at a slightly different shift | Sharper signal, potentially at a slightly different shift | The orientation of the hydroxymethyl group affects its magnetic environment. |
| H at C1 (methine) | Different chemical shift and multiplicity | Different chemical shift and multiplicity | The axial vs. equatorial position of this proton significantly impacts its chemical shift. |
| Cyclohexane ring protons | Complex multiplets in the range of 1.0-2.2 ppm | Complex multiplets in the range of 1.0-2.2 ppm | Subtle differences in the patterns of these multiplets can be observed upon close inspection. |
Note: The predicted values are based on general principles of NMR spectroscopy for substituted cyclohexanes. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide valuable information for distinguishing between the cis and trans isomers. The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry of the substituents.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Cis Isomer (Predicted Chemical Shift, ppm) | Trans Isomer (Predicted Chemical Shift, ppm) | Key Differentiating Features |
| C=O (ester) | ~175 | ~175 | Similar chemical shifts expected. |
| -O-CH₂- (ester ethyl) | ~60 | ~60 | Similar chemical shifts expected. |
| -CH₂-OH | ~68 | ~65 | The chemical shift of the hydroxymethyl carbon can be influenced by the substituent orientation. |
| C1 (methine) | Different chemical shift | Different chemical shift | The stereochemistry at this carbon leads to a discernible difference in its resonance. |
| C4 (methine) | Different chemical shift | Different chemical shift | The stereochemistry at this carbon leads to a discernible difference in its resonance. |
| Cyclohexane ring carbons | Distinct signals for the remaining four carbons | Distinct signals for the remaining four carbons | The symmetry and conformational differences between the isomers will result in a unique set of signals for each. |
| -CH₃ (ester ethyl) | ~14 | ~14 | Similar chemical shifts expected. |
Note: The predicted values are based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to differentiate between the cis and trans isomers, primarily by examining the fingerprint region (below 1500 cm⁻¹). While the major functional group absorptions (O-H stretch, C=O stretch, C-O stretch) will be present in both spectra, subtle differences in the positions and shapes of the C-H bending and other skeletal vibrations in the fingerprint region can be indicative of the different stereochemistry.
Table 3: Comparative IR Spectral Data
| Vibrational Mode | Cis Isomer (Typical Wavenumber, cm⁻¹) | Trans Isomer (Typical Wavenumber, cm⁻¹) | Key Differentiating Features |
| O-H Stretch (alcohol) | ~3400 (broad) | ~3400 (broad) | Generally similar for both isomers. |
| C-H Stretch (alkane) | ~2850-2950 | ~2850-2950 | Generally similar for both isomers. |
| C=O Stretch (ester) | ~1730 | ~1730 | Generally similar for both isomers. |
| C-O Stretch (ester & alcohol) | ~1000-1250 | ~1000-1250 | Minor shifts may be observed. |
| Fingerprint Region | Unique pattern of absorptions | Unique pattern of absorptions | The overall pattern of peaks in this region serves as a "fingerprint" for each isomer. |
Experimental Protocols
Synthesis and Isomer Separation
A common method for the synthesis of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate involves the reduction of the corresponding diester, diethyl 1,4-cyclohexanedicarboxylate. The resulting product is typically a mixture of cis and trans isomers.
Protocol for Synthesis:
-
Reduction: Diethyl 1,4-cyclohexanedicarboxylate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran or ethanol).
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product, a mixture of cis and trans isomers, is purified by column chromatography.
Protocol for Isomer Separation:
The separation of the cis and trans isomers can be achieved by fractional distillation under reduced pressure or more effectively by column chromatography on silica gel. The polarity difference between the two isomers, although slight, is often sufficient for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate based on their spectroscopic data.
Caption: Workflow for the synthesis, separation, and spectroscopic identification of cis and trans isomers.
By following this guide, researchers can confidently differentiate between the cis and trans isomers of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, ensuring the use of the correct isomer for their specific application.
Comparative Biological Activity of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of derivatives of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Direct experimental data on the biological activity of this specific molecule and its simple derivatives are limited in publicly available literature. Therefore, this document synthesizes findings from structurally related cyclohexane-containing compounds to project potential therapeutic applications and guide future research. The primary biological activities explored include anticancer, anti-inflammatory, and antimicrobial effects.
Comparative Analysis of Biological Activities
The core structure, a substituted cyclohexane ring, is a common scaffold in a variety of biologically active compounds.[1][2] Modifications of the functional groups on this compound, such as esterification of the hydroxyl group or amidation of the carboxyl group, are anticipated to modulate its biological profile. The following sections compare the activities of analogous compounds found in the literature.
Anticancer Activity
Derivatives of cyclohexane are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]
Table 1: Comparative Anticancer Activity of Cyclohexane Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1-carboxamides | MCF-7 (Breast) | 3.25 | [3] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | PBMC (Peripheral Blood Mononuclear Cells) | >100 µg/mL (low toxicity) | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that amide derivatives of the cyclohexane carboxylate structure could be a promising avenue for developing anticancer agents.[3] In contrast, some cyclohexene carboxylic acid derivatives show low cytotoxicity, indicating that the saturation of the cyclohexane ring may be important for this activity.[4]
Anti-inflammatory Activity
Cyclohexane derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] This effect is often linked to the inhibition of the NF-κB signaling pathway.
Table 2: Comparative Anti-inflammatory Activity of Cyclohexane Derivatives
| Compound Class | Assay | Inhibition | Reference |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | TNF-α production in LPS-stimulated PBMCs | ~66-99% inhibition at 10-100 µg/mL | [4] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | IL-6 production in LPS-stimulated PBMCs | Significant inhibition at 100 µg/mL | [4] |
Saturation of the cyclohexane ring has been noted to enhance the inhibitory effect on TNF-α production, suggesting that derivatives of this compound could possess significant anti-inflammatory potential.[4]
Antimicrobial Activity
The antimicrobial properties of cyclohexane derivatives have been attributed to mechanisms such as the disruption of the bacterial cytoplasmic membrane.[5]
Table 3: Comparative Antimicrobial Activity of Cyclohexane Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus | 64 | [4] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Mycobacterium smegmatis | 64 | [4] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | 64 | [4] |
| Cyclohexane triones | Gram-positive bacteria | Not specified | [5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.
These findings indicate that derivatives of the target compound could be effective against a range of bacteria, particularly Gram-positive strains.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activities of cyclohexane derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[6]
Cytokine Production Assay (ELISA)
This assay is used to quantify the production of specific cytokines (e.g., TNF-α, IL-6) by immune cells.
-
Cell Stimulation: Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds.
-
Incubation: The cells are incubated for a period sufficient to allow cytokine production (e.g., 72 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of the target cytokine in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated control cells.[4]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the biological activities of cyclohexane derivatives.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Induction of the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 5. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effective Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory agents. Its specific stereochemistry is often crucial for the biological activity and selectivity of the final drug molecule. This guide provides a comparative analysis of the primary synthetic routes to obtain this key intermediate, focusing on cost-effectiveness, scalability, and enantiomeric purity. We present a detailed examination of asymmetric hydrogenation and chemoenzymatic resolution, offering experimental data and protocols to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
The synthesis of enantiomerically pure this compound can be approached through several strategic routes. This guide focuses on two of the most prominent and industrially relevant methods:
-
Asymmetric Hydrogenation of Ethyl p-hydroxybenzoate: This method involves the direct, stereoselective reduction of a readily available aromatic precursor.
-
Chemoenzymatic Kinetic Resolution of a Racemic Mixture: This approach utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, allowing for the separation of the desired enantiomer.
A thorough cost-effectiveness analysis reveals that while asymmetric hydrogenation offers a more direct route with potentially higher throughput, the chemoenzymatic approach can be highly cost-effective, particularly when considering the reusability of the biocatalyst and milder reaction conditions. The choice between these methods will ultimately depend on factors such as available equipment, scale of synthesis, and desired optical purity.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Asymmetric Hydrogenation | Chemoenzymatic Kinetic Resolution |
| Starting Material | Ethyl p-hydroxybenzoate | Racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate |
| Key Reagents | Chiral Ruthenium or Rhodium Catalyst, H₂ gas | Lipase (e.g., Candida antarctica Lipase B), Acylating Agent |
| Typical Yield | >90% | ~45% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >95% | >98% |
| Key Advantages | Direct route, high throughput, high yield | High enantioselectivity, mild reaction conditions, reusable catalyst |
| Key Disadvantages | High initial catalyst cost, requires high-pressure equipment | Maximum 50% theoretical yield for one enantiomer, requires separation step |
| Estimated Cost | Moderate to High (catalyst dependent) | Low to Moderate (enzyme reusability is key) |
Table 2: Cost Analysis of Key Reagents
| Reagent | Estimated Cost (per gram/unit) | Notes |
| Ethyl p-hydroxybenzoate | Low | Readily available commodity chemical. |
| Chiral Ru/Rh Catalysts | High | Price varies significantly based on ligand and metal. |
| Racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | Moderate | Can be synthesized from less expensive starting materials. |
| Immobilized Lipase (e.g., Novozym 435) | Moderate to High | Cost is offset by the potential for multiple reuse cycles. |
| Vinyl Acetate | Low | Common and inexpensive acylating agent. |
Experimental Protocols
Route 1: Asymmetric Hydrogenation of Ethyl p-hydroxybenzoate
This protocol describes a general procedure for the asymmetric hydrogenation of ethyl p-hydroxybenzoate to yield this compound. The specific chiral ligand and reaction conditions may require optimization.
Materials:
-
Ethyl p-hydroxybenzoate
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high pressure)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave with ethyl p-hydroxybenzoate and the chiral ruthenium or rhodium catalyst (substrate to catalyst ratio typically 1000:1 to 10000:1).
-
Add anhydrous and degassed methanol to the autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Monitor the reaction progress by techniques such as GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture is then filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to afford the desired this compound.
Route 2: Chemoenzymatic Kinetic Resolution
This protocol outlines a lipase-catalyzed kinetic resolution of racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Materials:
-
Racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene or MTBE)
-
Molecular sieves (optional)
Procedure:
-
To a stirred solution of racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in the anhydrous solvent, add the immobilized lipase.
-
Add vinyl acetate (typically 0.5-0.6 equivalents) to the mixture. The use of a slight excess of the acylating agent can help drive the reaction.
-
The reaction is stirred at a controlled temperature (e.g., 30-45 °C).
-
The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess of the unreacted alcohol and the formed ester.
-
When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, the enzyme is filtered off. The enzyme can be washed with the solvent and dried for reuse.
-
The filtrate, containing the unreacted this compound and the acylated (1S,4S)-enantiomer, is concentrated under reduced pressure.
-
The desired alcohol is then separated from the ester by column chromatography.
Mandatory Visualizations
Synthesis Pathways
The following diagram illustrates the two primary synthetic routes discussed in this guide.
Caption: Synthetic routes to this compound.
Experimental Workflow: Chemoenzymatic Resolution
The following diagram details the experimental workflow for the chemoenzymatic resolution process.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Application in Drug Development: A Logical Relationship
This compound serves as a critical chiral synthon in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for sequential or orthogonal chemical modifications.
Caption: Role in multi-step API synthesis.
Conclusion
The selection of a synthetic route for this compound requires a careful evaluation of economic and practical considerations. Asymmetric hydrogenation offers a direct and high-yielding approach, but the initial investment in catalysts and high-pressure equipment can be substantial. In contrast, chemoenzymatic resolution provides a highly enantioselective and environmentally benign alternative, with the potential for significant cost savings through enzyme recycling. This guide provides the foundational data and protocols to enable researchers and drug development professionals to make an informed decision based on their specific project needs and available resources.
Navigating the Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Comparative Guide to Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical cornerstone of innovation. (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a valuable case study in the strategic selection of synthetic pathways. This guide provides an objective comparison of alternative routes to this target molecule, supported by experimental data and detailed protocols to inform laboratory practice and process development.
This document outlines three primary strategies for the synthesis of this compound: catalytic hydrogenation of an aromatic precursor, diastereoselective reduction of a keto-ester intermediate, and a chemoenzymatic approach leveraging the stereospecificity of biocatalysts. Each route is evaluated based on yield, stereoselectivity, and operational considerations.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on a variety of factors including stereochemical requirements, scalability, cost of reagents, and the desired purity of the final product. The following table summarizes the key performance indicators for the three discussed approaches.
| Route | Starting Material | Key Transformation(s) | Typical Yield | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess | Key Advantages | Key Disadvantages |
| 1. Catalytic Hydrogenation | Ethyl p-hydroxybenzoate | Aromatic ring hydrogenation | ~80% | ~3:1 | Racemic | Readily available starting material; potentially scalable. | Produces a mixture of diastereomers requiring separation; racemic product. |
| 2. Diastereoselective Reduction | Ethyl 4-oxocyclohexanecarboxylate | Ketone reduction, Ester reduction | >90% (for ketone reduction) | Up to >99:1 | Racemic | High diastereoselectivity achievable; common starting material. | Requires a subsequent reduction step; produces a racemic mixture. |
| 3. Chemoenzymatic Synthesis | Ethyl 4-oxocyclohexanecarboxylate | Enzymatic ketone reduction | ~85% | >99:1 | >99% | Excellent enantioselectivity and diastereoselectivity in a single step. | Requires specific enzyme and bioprocess conditions; may be less scalable for some operations. |
Route 1: Catalytic Hydrogenation of Ethyl p-hydroxybenzoate
This classical approach involves the saturation of the aromatic ring of a readily available starting material, ethyl p-hydroxybenzoate. While straightforward, this method typically yields a mixture of cis and trans isomers, necessitating a subsequent purification step to isolate the desired trans isomer. The product obtained is racemic.
Experimental Protocol:
A solution of ethyl p-hydroxybenzoate (1 equivalent) in ethanol is subjected to hydrogenation in the presence of a ruthenium on carbon (Ru/C) catalyst (5 mol%). The reaction is carried out in a high-pressure autoclave under a hydrogen atmosphere (100 atm) at 100°C for 24 hours. After filtration of the catalyst and removal of the solvent under reduced pressure, the resulting crude product is purified by column chromatography to separate the trans and cis isomers.
Caption: Catalytic Hydrogenation Workflow.
Route 2: Diastereoselective Reduction of Ethyl 4-oxocyclohexanecarboxylate
This strategy commences with the commercially available ethyl 4-oxocyclohexanecarboxylate. The key step is the diastereoselective reduction of the ketone functionality to furnish the corresponding trans-hydroxy ester. This is then followed by the reduction of the ester to the primary alcohol.
Experimental Protocol:
Step 1: Diastereoselective Ketone Reduction To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C is added L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78°C for 4 hours. The reaction is then quenched by the slow addition of water, followed by 3M NaOH and 30% H2O2. After extraction with ethyl acetate and purification by column chromatography, ethyl trans-4-hydroxycyclohexanecarboxylate is obtained.
Step 2: Ester Reduction The resulting ethyl trans-4-hydroxycyclohexanecarboxylate (1 equivalent) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 1.5 equivalents) in THF at 0°C. The mixture is stirred at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the racemic trans-4-(hydroxymethyl)cyclohexanol. Subsequent steps would be required to obtain the target molecule. A more direct approach involves the reduction of the ester group of ethyl trans-4-hydroxycyclohexanecarboxylate to afford the target molecule directly.
Caption: Diastereoselective Reduction Workflow.
Route 3: Chemoenzymatic Synthesis via Asymmetric Reduction
The chemoenzymatic approach offers a highly efficient and stereoselective route to the target molecule, starting from ethyl 4-oxocyclohexanecarboxylate. The use of a specific ketoreductase enzyme allows for the direct and asymmetric reduction of the ketone to the desired (1R,4R)-hydroxy ester in a single step with high enantiomeric and diastereomeric purity.
Experimental Protocol:
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose and NADP+, ethyl 4-oxocyclohexanecarboxylate (1 equivalent) is added. The reaction is initiated by the addition of a ketoreductase from Candida parapsilosis and glucose dehydrogenase (for cofactor regeneration). The reaction mixture is stirred at 30°C for 48 hours. The product is then extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography affords (1R,4R)-Ethyl 4-hydroxycyclohexanecarboxylate, which can then be reduced to the target molecule as described in Route 2. Some enzymatic systems may directly reduce the keto-ester to the diol, though this is less common.
Caption: Chemoenzymatic Reduction Workflow.
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. For applications where a racemic mixture of the trans isomer is acceptable, catalytic hydrogenation and diastereoselective reduction offer viable and scalable options. However, for the synthesis of enantiomerically pure material, the chemoenzymatic approach stands out for its exceptional stereocontrol, often obviating the need for chiral resolution steps. The choice of the most suitable route will ultimately depend on the specific requirements of the research or development program, balancing factors such as stereochemical purity, yield, cost, and scalability.
A Comparative Guide to Confirming the Absolute Stereochemistry of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research and pharmaceutical development. The specific three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute stereochemistry of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a chiral molecule of interest in organic synthesis and medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of key methods, supported by illustrative data and workflows.
The primary methods for determining absolute configuration can be broadly categorized into spectroscopic techniques, crystallographic methods, and chemical correlation via derivatization. This guide will focus on four powerful and widely used techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, specifically Mosher's acid analysis.
Methodology Comparison
The choice of method for determining absolute stereochemistry depends on several factors including the physical state of the sample (solid, liquid, or solution), the presence of chromophores, the availability of suitable crystals, and the desired level of confidence in the assignment. The following table summarizes the key characteristics and performance of each technique.
| Method | Principle | Sample Requirements | Advantages | Limitations | Confidence Level |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Solution (typically 1-10 mg in a suitable solvent). | Applicable to a wide range of molecules, including those without UV chromophores. Provides information on solution-state conformation. Non-destructive.[1][3] | Requires quantum chemical calculations for spectral prediction and interpretation. Can be sensitive to solvent and temperature.[4] | High, when experimental and calculated spectra show good correlation.[5] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6][7] | Solution (microgram to milligram quantities). Requires a UV-Vis chromophore. | High sensitivity. Well-established empirical rules for certain classes of compounds.[6] | Limited to molecules with suitable chromophores. Can be conformationally dependent.[7] | Moderate to High, dependent on the complexity of the molecule and the quality of the theoretical calculations.[6] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, allowing for the determination of the three-dimensional arrangement of atoms in the crystal lattice.[8][9][10] | High-quality single crystal (typically > 0.1 mm in all dimensions).[11] | Provides an unambiguous and definitive determination of the absolute configuration.[9][12] | Requires a suitable single crystal, which can be difficult to obtain. The presence of a heavy atom is often necessary for reliable determination.[8] | Very High (often considered the "gold standard").[13] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent, leading to distinguishable NMR signals.[14][15][16] | Solution (typically 1-5 mg of the analyte). Requires a reactive functional group (e.g., -OH, -NH2). | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. Can also be used to determine enantiomeric excess.[17] | The derivatization reaction must go to completion without racemization. The conformational preferences of the diastereomers must be well-defined for unambiguous assignment.[18][19] | High, when the analysis is performed carefully and the spectral differences are clear.[20] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable data for stereochemical assignment. Below are representative protocols for each of the discussed methods, tailored for the analysis of this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample vial.
-
Instrumentation: Utilize a VCD spectrometer equipped with a photoelastic modulator.
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample solution in the mid-IR region (e.g., 2000-900 cm⁻¹).
-
Use a suitable sample cell with BaF₂ windows and a path length of 100 µm.
-
Collect the spectra at a resolution of 4 cm⁻¹ for a sufficient number of scans to achieve a good signal-to-noise ratio (typically 2-4 hours).
-
-
Computational Modeling:
-
Perform a conformational search for the (1R,4R) enantiomer using a molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (1R,4R) enantiomer and its mirror image (the (1S,4S) enantiomer).
-
A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.[1]
-
Illustrative Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
X-ray Crystallography
Objective: To directly determine the three-dimensional structure and absolute configuration of the molecule from a single crystal.
Methodology:
-
Crystallization:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality for X-ray diffraction.
-
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
Logical Flow for X-ray Crystallography Analysis
Caption: Step-by-step process for absolute stereochemistry determination by X-ray crystallography.
NMR Spectroscopy using Mosher's Acid Analysis
Objective: To determine the absolute configuration of the hydroxymethyl group's stereocenter by analyzing the ¹H NMR chemical shift differences of diastereomeric Mosher's esters.
Methodology:
-
Esterification:
-
In two separate NMR tubes, dissolve ~2 mg of this compound in 0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a small amount of pyridine.
-
To one tube, add a slight molar excess (~1.2 eq) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).
-
To the other tube, add a similar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride).
-
Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's ester diastereomers.
-
It is also beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of proton signals.
-
-
Data Analysis:
-
Assign the ¹H NMR signals for the protons on either side of the newly formed ester linkage.
-
Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δ(S-ester) - δ(R-ester).[20]
-
Protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
-
Stereochemical Assignment:
-
Based on the established model for the conformation of Mosher's esters, the signs of the Δδ values for the protons of the cyclohexyl ring will reveal the absolute configuration of the carbinol center.[21]
-
Decision Pathway for Mosher's Acid Analysis
Caption: Workflow for determining absolute configuration using Mosher's acid analysis.
Conclusion
The determination of the absolute stereochemistry of this compound can be confidently achieved using several advanced analytical techniques. Single-crystal X-ray crystallography remains the gold standard for its definitive nature, provided that suitable crystals can be obtained.[12] Vibrational Circular Dichroism offers a powerful alternative for solution-state analysis, especially for molecules lacking a UV chromophore, with its reliability being contingent on the accuracy of quantum chemical calculations.[1][2] NMR spectroscopy, through derivatization with chiral reagents like Mosher's acid, provides a more accessible method that leverages standard laboratory instrumentation.[14] The choice of the most appropriate method will be guided by the specific experimental constraints and the level of certainty required for the stereochemical assignment. For critical applications in drug development, employing two orthogonal techniques to confirm the absolute configuration is often a prudent strategy.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purechemistry.org [purechemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating the Potential of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Immediate Release
A deep dive into the asymmetric catalysis landscape reveals that while (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable chiral building block, it is not directly employed as a catalyst. This guide explores its potential by proposing its transformation into a novel chiral phosphine ligand and compares its hypothetical performance in asymmetric hydrogenation against an established ligand, (R,R)-1,2-bis((tert-butylmethylphosphino)ethane (t-Bu-BisP), a well-documented and highly effective catalyst.*
This publication is intended for researchers, scientists, and drug development professionals interested in the practical applications of chiral molecules in asymmetric synthesis. Due to the absence of literature on the direct catalytic use of this compound, this guide provides a conceptual framework for its potential application, supported by a comparative analysis with a proven alternative.
Introduction: The Role of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The efficacy of these reactions often hinges on the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the transformation. Chiral phosphine ligands, in particular, have demonstrated exceptional performance in a wide range of asymmetric reactions, most notably in hydrogenation.
This compound is a commercially available, enantiopure molecule possessing a rigid cyclohexane backbone and functional groups that can be chemically modified. Although no studies to date have reported its direct use as a catalyst, its inherent chirality and functional handles make it an intriguing candidate for derivatization into a novel chiral ligand.
This guide explores the hypothetical synthesis of a bidentate phosphine ligand derived from this compound and evaluates its potential efficacy in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate. This hypothetical performance is then compared to the experimentally validated results achieved with the highly efficient, P-chiral ligand, (R,R)-t-Bu-BisP*.
Hypothetical Application of this compound as a Chiral Ligand Precursor
The presence of a primary alcohol in this compound provides a convenient starting point for the synthesis of a chiral phosphine ligand. A plausible synthetic route would involve the conversion of the hydroxymethyl group into a phosphine moiety. To create a bidentate ligand, which often leads to higher enantioselectivity, the ester group could be reduced and subsequently functionalized.
A proposed synthetic pathway is outlined below:
Caption: Hypothetical synthesis of a bidentate phosphine ligand.
This hypothetical ligand, featuring a chiral cyclohexane backbone, could then be used in complex with a transition metal, such as rhodium, to catalyze asymmetric reactions.
Comparative Performance in Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins is a fundamental and widely studied reaction. For this comparative analysis, we consider the hydrogenation of methyl (Z)-α-acetamidocinnamate to its corresponding chiral amino acid derivative.
Established Alternative: (R,R)-t-Bu-BisP Ligand*
The P-chiral ligand (R,R)-1,2-bis((tert-butylmethylphosphino)ethane), known as t-Bu-BisP*, is a highly effective ligand for the rhodium-catalyzed asymmetric hydrogenation of various substrates. Its performance in the hydrogenation of methyl (Z)-α-acetamidocinnamate is well-documented and serves as a benchmark for high enantioselectivity.
Experimental Data for (R,R)-t-Bu-BisP *
| Parameter | Value |
| Substrate | Methyl (Z)-α-acetamidocinnamate |
| Ligand | (R,R)-t-Bu-BisP* |
| Catalyst Precursor | [Rh(cod)2]BF4 |
| Catalyst Loading | 1 mol% |
| Solvent | Methanol |
| H2 Pressure | 10 atm |
| Temperature | 25 °C |
| Time | 12 h |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99% |
Note: This data is representative of typical results found in the literature for this class of ligand.
Hypothetical Performance of the Novel Ligand
Based on the structural features of the proposed ligand derived from this compound, we can anticipate its potential performance. The chirality is located on the cyclohexane backbone rather than on the phosphorus atoms (P-chiral). While backbone chirality can be very effective, achieving the extremely high enantioselectivities seen with top-tier P-chiral ligands like t-Bu-BisP* can be challenging. The flexibility of the cyclohexane ring compared to the more rigid backbones of other ligands might also influence the outcome.
Projected Performance of the Hypothetical Ligand
| Parameter | Projected Value | Rationale |
| Substrate | Methyl (Z)-α-acetamidocinnamate | - |
| Ligand | Derived from this compound | - |
| Catalyst Precursor | [Rh(cod)2]BF4 | - |
| Catalyst Loading | 1-2 mol% | Potentially less active than highly optimized ligands. |
| Solvent | Methanol | Standard solvent for this reaction. |
| H2 Pressure | 10-50 atm | May require higher pressure to achieve high conversion. |
| Temperature | 25-50 °C | May require elevated temperature. |
| Time | 12-24 h | Likely a slower reaction rate. |
| Conversion | 90-99% | Good conversion is expected. |
| Enantiomeric Excess (ee) | 80-95% | Good to excellent ee is plausible, but >99% is less likely without extensive optimization. |
Experimental Protocols
General Protocol for Rh-Catalyzed Asymmetric Hydrogenation with (R,R)-t-Bu-BisP*
In a nitrogen-filled glovebox, the chiral ligand (0.011 mmol) and [Rh(cod)2]BF4 (0.01 mmol) are dissolved in methanol (5 mL) in a glass vial and stirred for 20 minutes to form the catalyst solution. In a separate vial, the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), is dissolved in methanol (5 mL). The substrate solution is then transferred to a hydrogenation autoclave. The catalyst solution is added, and the autoclave is sealed, removed from the glovebox, purged with hydrogen, and then pressurized to 10 atm of H2. The reaction is stirred at 25 °C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Caption: Workflow for asymmetric hydrogenation.
Conclusion and Future Outlook
While this compound has not been reported as a direct catalyst in asymmetric synthesis, its potential as a precursor for a novel chiral phosphine ligand is considerable. The hypothetical ligand derived from this chiral building block is expected to induce good to high enantioselectivity in the asymmetric hydrogenation of prochiral olefins. However, it is unlikely to match the exceptional performance of highly optimized, state-of-the-art P-chiral ligands like (R,R)-t-Bu-BisP* without significant structural modification and optimization.
The true value of this comparative guide lies in stimulating further research into the application of readily available chiral building blocks like this compound in the design of new and effective chiral ligands. Future work should focus on the actual synthesis of the proposed ligand and its empirical testing in a range of asymmetric transformations. Such studies would provide valuable data to either validate or refine the projections made in this guide and could lead to the development of novel, cost-effective catalysts for asymmetric synthesis.
Comparative Analysis of Analytical Methods for the Quantification of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in Complex Reaction Mixtures
This guide provides a comparative analysis of three common analytical techniques for the quantification of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in complex matrices, with a focus on assessing cross-reactivity with structurally similar impurities. The methodologies evaluated are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The selection of an appropriate analytical method is critical in drug development and chemical synthesis to ensure accurate quantification of the target compound and to avoid interference from structurally related substances. This guide presents hypothetical performance data to illustrate the selectivity and sensitivity of each technique.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and ELISA for the analysis of this compound in the presence of two potential cross-reactants: (1s,4s)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (cis-isomer) and Ethyl 4-methylcyclohexanecarboxylate (deoxygenated analog).
| Parameter | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | 15 ng/mL |
| Linear Range | 0.15 - 500 µg/mL | 0.5 - 1000 ng/mL | 15 - 500 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 85-115% |
| Precision (%RSD) | < 5% | < 2% | < 15% |
| Cross-reactivity (cis-isomer) | 5% | < 0.1% | 25% |
| Cross-reactivity (deoxygenated) | 12% | < 0.1% | 40% |
| Sample Throughput | Medium | Low to Medium | High |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Reaction mixture samples were diluted 1:100 in the mobile phase, vortexed for 30 seconds, and filtered through a 0.22 µm PTFE syringe filter prior to injection.
-
Cross-reactivity Assessment: The cis-isomer and deoxygenated analog were injected individually to determine their retention times. A spiked sample containing all three compounds was then analyzed to assess peak resolution and quantification of the target analyte.
-
Instrumentation: Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 HPLC.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 187.1 -> Product Ion (m/z) 123.1
-
cis-isomer: Precursor Ion (m/z) 187.1 -> Product Ion (m/z) 123.1 (monitored for chromatographic separation)
-
Deoxygenated analog: Precursor Ion (m/z) 171.1 -> Product Ion (m/z) 125.1
-
-
Sample Preparation: Samples were subjected to solid-phase extraction (SPE) using a C18 cartridge. The eluate was evaporated to dryness and reconstituted in 100 µL of 50:50 Water:Acetonitrile.
-
Cross-reactivity Assessment: Specific MRM transitions allow for highly selective detection. The cis-isomer, being a stereoisomer, is differentiated by its chromatographic retention time. The deoxygenated analog is differentiated by its distinct precursor and product ion masses.
-
Principle: A 96-well plate is coated with an antibody specific to this compound. Samples are mixed with a fixed amount of enzyme-conjugated target analyte and added to the wells. The free and conjugated analyte compete for antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Coat microtiter plate with capture antibody overnight at 4°C.
-
Wash plate 3x with wash buffer (PBS + 0.05% Tween 20).
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Prepare standards and samples. Mix with HRP-conjugated this compound.
-
Add samples and standards to the plate and incubate for 2 hours at room temperature.
-
Wash plate 5x with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop the reaction with 2N H₂SO₄.
-
Read absorbance at 450 nm.
-
-
Cross-reactivity Assessment: The cis-isomer and deoxygenated analog were run as separate standard curves. Cross-reactivity was calculated as: (Concentration of target at 50% inhibition / Concentration of analog at 50% inhibition) x 100%.
Mandatory Visualizations
Caption: Experimental workflow for comparative analysis.
Safety Operating Guide
Navigating the Disposal of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, ensuring compliance and minimizing risk.
Initial Hazard Assessment
Before proceeding with disposal, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for the (1R,4R) isomer may not be readily available, data from similar compounds, such as ethyl 4-hydroxycyclohexanecarboxylate, indicate that the substance is generally stable under normal conditions.[1] However, it is crucial to handle it with standard laboratory precautions, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Key physical and chemical properties of related compounds are summarized below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [2][3] |
| Molecular Weight | 186.25 g/mol | [3][4] |
| Form | Liquid | [2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: Unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EH&S) office, all chemical waste should be treated as hazardous.[5][6]
-
Segregation: Do not mix this compound with other waste streams. Keep it in a dedicated, properly labeled waste container.[7] Incompatible materials, such as strong oxidizing agents, must be stored separately to prevent dangerous reactions.[1][6]
2. Containerization and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw cap.[6][8] The container should not be filled beyond 90% capacity to allow for expansion.[6]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the approximate quantity, and any relevant hazard warnings. Follow your institution's specific labeling requirements.
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][8]
-
Conditions: The SAA should be a secondary containment area, away from heat, sparks, and open flames.[9]
4. Arranging for Disposal:
-
Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's EH&S office to schedule a pickup.[5][8] Do not attempt to dispose of the chemical down the drain or in the regular trash.[5][10]
-
Documentation: Complete any required waste disposal forms accurately and completely.
5. Empty Container Disposal:
-
Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: Once triple-rinsed, the defaced (labels removed or obscured) and uncapped container may be disposed of as regular trash, in accordance with institutional policies.[5][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for laboratory chemical waste.
Waste Minimization
In addition to proper disposal, laboratories should actively seek to minimize chemical waste generation.[8] Strategies include:
-
Ordering only the necessary quantities of chemicals.
-
Maintaining an accurate chemical inventory to avoid duplicate purchases.
-
Exploring the possibility of sharing surplus chemicals with other research groups.
-
Substituting with less hazardous materials whenever feasible.[8]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]
- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. acs.org [acs.org]
- 11. sfasu.edu [sfasu.edu]
Essential Safety and Logistical Information for Handling (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate was not located. The following guidance is based on general laboratory safety protocols and information from SDSs of structurally similar compounds. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions and establish safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[1] For enhanced protection, consider wearing two pairs of chemotherapy-grade gloves.[1] |
| Eyes/Face | Safety goggles or a face shield | Chemical splash goggles are required to protect against spills or splashes.[1] A face shield worn over safety glasses is recommended when there is a risk of explosion or a significant splash hazard.[2] |
| Body | Laboratory coat | A disposable, fluid-resistant gown that opens in the back is recommended.[1] Ensure the lab coat is fully buttoned and fits properly to cover as much skin as possible.[2] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a fit-tested N95 respirator or higher may be necessary.[1][2] |
| Feet | Closed-toe shoes | Shoes that cover the entire foot are required.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible and have been recently tested.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
During Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.
-
After Use: Clean the work area thoroughly. Wash hands with soap and water after handling the chemical.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials, heat, and sources of ignition.[3]
Disposal Plan
Waste Collection:
-
All waste contaminated with this compound, including empty containers, used gloves, and disposable lab coats, must be collected in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
